K-Ras-IN-2
描述
Structure
3D Structure
属性
CAS 编号 |
905794-70-9 |
|---|---|
分子式 |
C21H16ClNO4S |
分子量 |
413.9g/mol |
IUPAC 名称 |
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H16ClNO4S/c22-13-7-8-17-16(10-13)21(27,11-19(25)15-5-1-2-6-18(15)24)20(26)23(17)12-14-4-3-9-28-14/h1-10,24,27H,11-12H2 |
InChI 键 |
WLAREOJAPKFAIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CS4)O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CS4)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a K-Ras Inhibitor: A Case Study of Sotorasib (AMG 510)
Disclaimer: Initial searches for a chemical entity named "K-Ras-IN-2" did not yield any publicly available information. This suggests that "this compound" may be a placeholder, an internal compound designation not yet in the public domain, or a misnomer. To fulfill the core requirements of your request for a detailed technical guide on a K-Ras inhibitor, this document provides a comprehensive overview of Sotorasib (AMG 510) , the first FDA-approved inhibitor of KRAS G12C. Sotorasib serves as a well-documented and clinically relevant example for researchers, scientists, and drug development professionals.
Introduction to K-Ras and the Significance of Sotorasib
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process regulates critical cellular functions, including proliferation, differentiation, and survival.[2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to a constitutively active protein that promotes uncontrolled cell growth.[3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface.
The discovery of a cryptic groove in the switch-II region of the KRAS G12C mutant protein was a landmark achievement, paving the way for the development of targeted inhibitors.[3][5] Sotorasib (AMG 510) is a first-in-class, orally bioavailable, and irreversible inhibitor of KRAS G12C.[3][6] Its development and subsequent approval by the FDA in May 2021 for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) marked a new era in precision oncology.[3][7]
Chemical Structure and Properties of Sotorasib
Sotorasib is a complex heterocyclic molecule designed for high affinity and specificity to the KRAS G12C mutant protein.[8]
| Property | Value |
| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one[8] |
| Chemical Formula | C₃₀H₃₀F₂N₆O₃[9] |
| Molecular Weight | 560.6 g/mol [8] |
| CAS Number | 2296729-00-3[3] |
| SMILES | C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C[8] |
| Solubility | 1.3 mg/mL at pH 1.2, 0.03 mg/mL at pH 6.8[8] |
| pKa | 8.06, 4.56[8] |
Mechanism of Action
Sotorasib functions by covalently and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein (G12C).[10] This interaction occurs within the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[5][9] By forming this covalent bond, sotorasib locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[4][10] This, in turn, blocks the activation of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), thereby inhibiting cancer cell proliferation and promoting apoptosis.[3][6][7]
Preclinical and Clinical Efficacy
Sotorasib has demonstrated significant anti-tumor activity in both preclinical models and clinical trials.
Preclinical Data
In preclinical studies, sotorasib has shown potent and selective inhibition of KRAS G12C-mutant cell lines.
| Assay Type | Cell Lines | Endpoint | Result (IC₅₀/GI₅₀) |
| Cell Viability | Various KRAS G12C cell lines | IC₅₀ | 0.004 µM to 0.032 µM[7] |
| Cell Proliferation | NCI-H358, NCI-H23, SW837 | GI₅₀ | ~0.1–0.5 µM[9] |
| p-ERK Inhibition | KRAS G12C-mutant NSCLC cells | IC₅₀ | 68 nM |
Clinical Trial Data (CodeBreaK 100)
The CodeBreaK 100 trial was a pivotal phase 1/2 study that evaluated the safety and efficacy of sotorasib in patients with KRAS G12C-mutated solid tumors.[11][12]
| Parameter | NSCLC Cohort (Phase 2)[11][13] | Colorectal Cancer Cohort (Phase 1)[14] |
| Objective Response Rate (ORR) | 37.1% | 7.1% |
| Disease Control Rate (DCR) | 80.6% | 73.8% |
| Median Progression-Free Survival (PFS) | 6.8 months | 4.0 months |
| Median Duration of Response (DoR) | 11.1 months | 6.9 months |
Experimental Protocols
The characterization of KRAS inhibitors like sotorasib involves a suite of biochemical and cell-based assays.
Biochemical Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF) Nucleotide Exchange Assay: This assay is used to identify compounds that prevent the exchange of fluorescently labeled GDP for GTP on the KRAS protein, often mediated by the guanine nucleotide exchange factor SOS1.[2][15] The assay monitors the increase in HTRF signal upon GTP binding to KRAS.
-
Surface Plasmon Resonance (SPR): SPR is employed to measure the binding kinetics (kₒₙ and kₒff) and affinity (K₋) of the inhibitor to the KRAS protein in real-time.
-
NanoBRET™ Target Engagement Assay: This cell-based assay determines the direct binding of the compound to the KRAS protein within living cells, providing a more physiologically relevant measure of target engagement.[15]
Cell-Based Assays
-
Cell Viability/Proliferation Assays: Standard assays such as CellTiter-Glo® are used to assess the effect of the inhibitor on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation versus wild-type or other mutant KRAS cell lines.[7]
-
Western Blotting for Phospho-ERK: The inhibition of the MAPK pathway is a key indicator of sotorasib's activity. Western blotting is used to measure the levels of phosphorylated ERK (p-ERK), a downstream effector of KRAS, in cell lysates after treatment with the inhibitor.[9]
-
3D Spheroid Cultures: To better mimic the tumor microenvironment, cancer cells are grown in 3D spheroid cultures. The effect of the inhibitor on the growth and viability of these spheroids is then assessed.[15]
In Vivo Studies
-
Xenograft and Syngeneic Mouse Models: Human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised or immunocompetent mice, respectively. The mice are then treated with the inhibitor (e.g., via oral gavage), and tumor growth is monitored over time to assess efficacy.[9]
Resistance Mechanisms
Despite the initial success of sotorasib, acquired resistance can emerge. Mechanisms of resistance can include:
-
Upstream Reactivation: Mutations or amplification of receptor tyrosine kinases (RTKs) such as EGFR or FGFR.[7]
-
Downstream Mutations: Alterations in genes downstream of KRAS in the MAPK pathway, such as BRAF or MEK.[7]
-
Bypass Mechanisms: Activation of parallel signaling pathways, such as the PI3K-AKT pathway, through mutations in genes like PTEN or PIK3CA.[7]
-
Histological Transformation: Changes in the tumor cell type, for example, from lung adenocarcinoma to squamous cell carcinoma.
Conclusion
Sotorasib represents a major breakthrough in the treatment of KRAS G12C-mutated cancers, validating KRAS as a druggable target. This technical guide provides an overview of its chemical properties, mechanism of action, efficacy data, and the experimental approaches used for its characterization. Understanding these aspects is crucial for the ongoing development of next-generation KRAS inhibitors and for devising strategies to overcome resistance. The journey to effectively target all KRAS-mutant cancers is still underway, but the success of sotorasib has provided a powerful roadmap for future research and drug development in this critical area of oncology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 4. Bioinformatics and Experimental Validation for Identifying Biomarkers Associated with AMG510 (Sotorasib) Resistance in KRASG12C-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 11. targetedonc.com [targetedonc.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. amgen.com [amgen.com]
- 14. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | MD Anderson Cancer Center [mdanderson.org]
- 15. reactionbiology.com [reactionbiology.com]
The Core Mechanism of K-Ras-IN-2 and Analogs: A Technical Guide to Covalent Inhibition of Oncogenic K-Ras G12C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core covalent binding mechanism of K-Ras inhibitors targeting the G12C mutation, exemplified by compounds in the class of K-Ras-IN-2. It provides a detailed overview of the molecular interactions, the affected signaling pathways, comprehensive experimental protocols for characterization, and a summary of key quantitative data.
Introduction: Targeting the "Undruggable" K-Ras
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, direct inhibition of K-Ras was considered an insurmountable challenge due to its high affinity for GTP and the lack of well-defined binding pockets. The discovery of a cryptic, allosteric pocket in the switch-II region of the K-Ras G12C mutant has ushered in a new era of targeted therapy. Covalent inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), have demonstrated the clinical viability of this approach, offering a blueprint for the mechanism of action for compounds like this compound.
These inhibitors selectively and irreversibly bind to the mutant cysteine at position 12, locking the K-Ras protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby abrogating the oncogenic signaling that drives tumor proliferation and survival.
The Covalent Binding Mechanism of K-Ras G12C Inhibitors
The cornerstone of the therapeutic strategy against K-Ras G12C is the covalent modification of the mutant cysteine residue. This process can be broken down into several key steps:
-
Recognition of the Inactive State: K-Ras G12C inhibitors are designed to specifically recognize and bind to the protein when it is in its inactive, GDP-bound conformation. In this state, a shallow pocket, known as the switch-II pocket (S-IIP), becomes accessible.
-
Non-covalent Binding: The inhibitor initially forms non-covalent interactions with residues within the S-IIP. These interactions, which may include hydrogen bonds and van der Waals forces, correctly orient the reactive group of the inhibitor.
-
Covalent Bond Formation: The key event is the nucleophilic attack by the thiol group of the cysteine-12 residue on an electrophilic "warhead" on the inhibitor molecule, commonly an acrylamide. This results in the formation of an irreversible covalent bond.
-
Allosteric Inhibition: By covalently occupying the S-IIP, the inhibitor allosterically modulates the conformation of K-Ras. It locks the switch-I and switch-II regions in a state that is incompatible with the binding of guanine nucleotide exchange factors (GEFs), such as SOS1. This prevents the exchange of GDP for GTP, thus trapping K-Ras G12C in its "off" state.
-
Inhibition of Downstream Signaling: In its inactive, inhibitor-bound state, K-Ras G12C is unable to engage with and activate its downstream effector proteins, most notably RAF kinases. This leads to the suppression of the mitogen-activated protein kinase (MAPK) pathway, evidenced by a decrease in the phosphorylation of MEK and ERK.
Signaling Pathway: K-Ras Activation and Covalent Inhibition
The following diagram illustrates the central role of K-Ras in cell signaling and the mechanism of its inhibition by covalent binders.
Caption: K-Ras signaling pathway and mechanism of covalent inhibition.
Quantitative Data for K-Ras G12C Covalent Inhibitors
The following table summarizes key quantitative data for well-characterized K-Ras G12C covalent inhibitors. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Sotorasib (AMG 510) | K-Ras G12C | Cell-based p-ERK | 1.9 | - | [1] |
| Biochemical (SOS1-cat) | 9.9 | - | [1] | ||
| Adagrasib (MRTX849) | K-Ras G12C | Cell-based p-ERK | 7 | - | [2] |
| Biochemical | 3.7 (KI) | - | [3] | ||
| ARS-1620 | K-Ras G12C | Cell-based p-ERK | 180 | - | [2] |
| Biochemical (SOS1-cat) | 10 | - | [4] | ||
| D-1553 | K-Ras G12C | Cell-based p-ERK | 1.3 | - | [2] |
| LY3537982 | K-Ras G12C | Cell-based p-ERK | 2.5 | - | [2] |
IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the characterization of K-Ras G12C covalent inhibitors. Below are representative protocols for key in vitro assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for K-Ras G12C/SOS1 Interaction
This assay measures the ability of an inhibitor to disrupt the interaction between K-Ras G12C and the GEF protein SOS1.
Materials:
-
His-tagged human K-Ras G12C protein
-
GST-tagged human SOS1 protein
-
Anti-His antibody labeled with Europium cryptate (donor)
-
Anti-GST antibody labeled with XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
GTPγS
-
Test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Dispense 2 µL of each compound dilution into the wells of a 384-well plate.
-
Protein Preparation: Prepare a mixture of His-K-Ras G12C and GTPγS in assay buffer and incubate for 30 minutes at room temperature to allow for nucleotide loading.
-
Protein Addition: Add 4 µL of the K-Ras G12C/GTPγS mixture and 4 µL of GST-SOS1 to each well.
-
Detection Antibody Addition: Prepare a mixture of the anti-His-Europium and anti-GST-XL665 antibodies in detection buffer. Add 10 µL of this mixture to each well.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the compound concentration to determine the IC50 value.
AlphaLISA Assay for K-Ras G12C/GTP Binding
This assay quantifies the ability of an inhibitor to prevent the binding of GTP to K-Ras G12C.
Materials:
-
Biotinylated-GTP
-
His-tagged human K-Ras G12C protein
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
AlphaLISA assay buffer
-
Test compounds
-
384-well white OptiPlates
-
AlphaLISA-compatible plate reader
Procedure:
-
Compound and Protein Incubation: In a 384-well plate, add 2.5 µL of the test compound, followed by 2.5 µL of His-K-Ras G12C. Incubate for 30 minutes at room temperature.
-
Biotinylated-GTP Addition: Add 2.5 µL of Biotinylated-GTP to each well.
-
Bead Addition: Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in assay buffer. Add 2.5 µL of this bead mixture to each well under subdued light.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Plot the AlphaLISA signal against the compound concentration to calculate the IC50.
Mass Spectrometry for Confirmation of Covalent Modification
This method directly confirms the covalent binding of the inhibitor to K-Ras G12C.
Materials:
-
Purified K-Ras G12C protein
-
Test compound
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Formic acid (to quench the reaction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Reaction Setup: Incubate a solution of K-Ras G12C (e.g., 5 µM) with an excess of the test compound (e.g., 50 µM) in reaction buffer.
-
Incubation: Allow the reaction to proceed for a defined time course (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
Quenching: At each time point, quench the reaction by adding formic acid to a final concentration of 0.1%.
-
LC-MS Analysis: Inject the quenched sample into an LC-MS system. Separate the protein from unbound compound using a suitable C4 column.
-
Data Acquisition and Analysis: Acquire the mass spectrum of the intact protein. The mass of the unmodified K-Ras G12C will be known. Covalent modification will result in a mass shift equal to the molecular weight of the inhibitor. The percentage of modified protein can be calculated from the relative intensities of the peaks corresponding to the unmodified and modified protein.
Conclusion
The development of covalent inhibitors targeting K-Ras G12C represents a landmark achievement in oncology drug discovery. A thorough understanding of the binding mechanism, the ability to quantify inhibitor potency through robust assays, and the direct confirmation of covalent target engagement are all critical components of the research and development process. The methodologies and data presented in this guide provide a framework for the continued investigation and optimization of this promising class of cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
An In-depth Technical Guide to the Irreversible Inhibition of K-Ras G12C
This guide provides a detailed overview of the core principles, experimental validation, and quantitative assessment of irreversible inhibitors targeting the G12C mutant of the Kirsten Rat Sarcoma (K-Ras) oncoprotein. Given the absence of a widely recognized inhibitor named "K-Ras-IN-2" in the scientific literature, this document will focus on a well-characterized and clinically significant irreversible inhibitor, Adagrasib (MRTX849) , as a representative example to illustrate the concepts and methodologies.
Introduction to K-Ras G12C as a Therapeutic Target
K-Ras is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2] This mutation impairs the intrinsic GTPase activity of K-Ras, trapping it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1]
The presence of a reactive cysteine residue in the K-Ras G12C mutant offers a unique opportunity for targeted therapy. Irreversible covalent inhibitors are designed to form a permanent bond with this cysteine, locking the K-Ras protein in an inactive conformation and preventing its interaction with downstream effectors.[2]
Mechanism of Irreversible Inhibition by Adagrasib (MRTX849)
Adagrasib is a potent and selective small-molecule inhibitor that exemplifies the mechanism of irreversible K-Ras G12C inhibition.[3] Its mode of action involves several key steps:
-
State-Dependent Binding : Adagrasib specifically recognizes and binds to the inactive, GDP-bound conformation of K-Ras G12C.[3][4]
-
Covalent Bond Formation : The inhibitor possesses an electrophilic warhead that forms an irreversible covalent bond with the nucleophilic thiol group of the mutant cysteine (C12).[3]
-
Trapping in the Inactive State : This covalent modification locks K-Ras G12C in the inactive GDP-bound state, preventing the SOS1-mediated nucleotide exchange to the active GTP-bound form.[3][4]
-
Inhibition of Downstream Signaling : By sequestering K-Ras G12C in an inactive state, Adagrasib effectively blocks downstream signaling pathways that drive tumor growth and proliferation.
This mechanism is highly selective for the G12C mutant, sparing the wild-type K-Ras protein, which lacks the target cysteine residue.
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Inhibitor Shows Activity in Solid Tumors, Lung Cancer - The ASCO Post [ascopost.com]
- 3. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
A Technical Guide to the Preclinical Evaluation of K-Ras G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, yet for decades, KRAS was considered "undruggable." The discovery of a specific mutation, G12C, which introduces a cysteine residue at codon 12, has created a unique opportunity for targeted therapy. This has led to the development of covalent inhibitors that bind to this mutant cysteine, locking the KRAS protein in an inactive state. This technical guide provides an in-depth overview of the role and preclinical evaluation of K-Ras G12C inhibitors, using the research compound BI-0474 as a representative example. It outlines the critical biochemical, cellular, and in vivo experimental protocols required to characterize such inhibitors, presents key quantitative data in a structured format, and illustrates the underlying molecular pathways and experimental workflows.
The K-Ras G12C Oncoprotein: Mechanism and Therapeutic Rationale
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading (activation), and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis (inactivation).[2] Oncogenic mutations, such as G12C, impair the ability of GAPs to stimulate GTP hydrolysis, causing the protein to accumulate in the active, signal-promoting state.[1] This leads to constitutive activation of downstream pro-survival and proliferative signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][4]
K-Ras G12C inhibitors are designed to exploit the unique cysteine residue. They form an irreversible, covalent bond with this cysteine, which is accessible only when the protein is in its inactive, GDP-bound state. This action traps the KRAS G12C oncoprotein in the "off" state, preventing its reactivation by GEFs and effectively shutting down downstream oncogenic signaling.[3][5]
Preclinical Evaluation Workflow
A systematic, multi-tiered approach is essential to comprehensively characterize a novel K-Ras G12C inhibitor. The workflow progresses from initial biochemical validation of target binding and functional inhibition to cellular assays confirming on-target activity and anti-proliferative effects, culminating in in vivo models to assess efficacy and pharmacodynamics.
Biochemical Characterization Protocols & Data
The initial step is to confirm direct binding and functional inhibition of the KRAS G12C protein in a cell-free environment.
Key Experimental Protocols
-
Protein-Protein Interaction (PPI) Assay (e.g., AlphaScreen): This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C and a key upstream (e.g., SOS1) or downstream (e.g., RAF1) partner.
-
Protocol: Recombinant, tagged KRAS G12C (e.g., GST-tagged) and a tagged interactor protein (e.g., His-tagged SOS1) are incubated with donor and acceptor beads. In the absence of an inhibitor, protein interaction brings the beads into proximity, generating a signal. The inhibitor is titrated to determine the concentration that disrupts this interaction (IC50).[2]
-
-
Nucleotide Exchange Assay (e.g., TR-FRET): This assay measures the inhibition of GEF-mediated exchange of fluorescently labeled GDP for GTP.[6]
-
Protocol: Recombinant KRAS G12C is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP).[6] The GEF protein (e.g., SOS1) and unlabeled GTP are added in the presence of varying concentrations of the inhibitor. An effective inhibitor will "lock" KRAS in the GDP-bound state, preventing the release of the fluorescent GDP and thus maintaining a high fluorescence signal.[6]
-
Representative Data
The following table summarizes the biochemical profile for the representative K-Ras G12C inhibitor, BI-0474.
| Assay Type | Target Protein | Metric | Result | Selectivity vs. G12D |
| PPI Assay | KRAS G12C::SOS1 | IC50 | 7.0 nM[7] | >2,500-fold[2] |
| PPI Assay | KRAS G12D::SOS1 | IC50 | 18,000 nM[2] | - |
Cell-Based Assay Protocols & Data
The next phase validates the inhibitor's activity within a cellular context, confirming target engagement, pathway modulation, and anti-cancer effects.
Key Experimental Protocols
-
Western Blot for Pathway Modulation: This is a fundamental assay to demonstrate that target inhibition translates to reduced downstream signaling.
-
Protocol: KRAS G12C mutant cancer cells (e.g., NCI-H358) are treated with a dose-response of the inhibitor for a set time (e.g., 2-24 hours). Cells are lysed, and protein extracts are separated by SDS-PAGE.[8] Antibodies against phosphorylated ERK (p-ERK) and total ERK are used to visualize the specific inhibition of the MAPK pathway.[9]
-
-
Cell Proliferation Assay: This assay quantifies the inhibitor's effect on cancer cell growth.
-
Protocol: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for 72-120 hours. Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The EC50 (half-maximal effective concentration) for growth inhibition is then calculated.[10]
-
-
Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement in intact cells.
-
Protocol: Cells are treated with the inhibitor or vehicle.[8] The cells are then heated across a temperature gradient, followed by lysis and separation of soluble and aggregated proteins. Covalent binding of the inhibitor stabilizes the KRAS G12C protein, resulting in a higher melting temperature compared to the vehicle-treated control, which can be detected by Western blot.[8]
-
Representative Data
The following table summarizes the cellular activity for the representative K-Ras G12C inhibitor, BI-0474.
| Assay Type | Cell Line (Mutation) | Metric | Result |
| Anti-Proliferation | NCI-H358 (KRAS G12C) | EC50 | 26 nM[10] |
| Anti-Proliferation | GP2D (KRAS G12D) | EC50 | 4,500 nM[2] |
In Vivo Efficacy Protocols & Data
The final stage of preclinical evaluation involves testing the inhibitor in animal models to assess its anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Key Experimental Protocols
-
Cell Line-Derived Xenograft (CDX) Model: This is a standard model to test in vivo efficacy.
-
Protocol: Immunocompromised mice (e.g., NMRI nude or NSG) are subcutaneously injected with a KRAS G12C mutant human cancer cell line (e.g., NCI-H358, MiaPaCa-2).[10][11] Once tumors reach a specified volume (e.g., 150-250 mm³), mice are randomized into vehicle and treatment groups. The inhibitor is administered daily (e.g., via oral gavage or intraperitoneal injection).[11] Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[11]
-
-
Pharmacodynamic (PD) Analysis: This analysis confirms target modulation within the tumor tissue.
-
Protocol: Following a short course of treatment in a CDX model, tumors are harvested at various time points post-dose.[12] Tumor lysates can be analyzed by mass spectrometry to quantify the percentage of KRAS G12C that is covalently bound by the inhibitor (% occupancy).[12] Additionally, lysates can be analyzed by Western blot or immunohistochemistry (IHC) for p-ERK to confirm downstream pathway inhibition in the tumor.[12]
-
Representative Data
The following table summarizes the in vivo efficacy for the representative K-Ras G12C inhibitor, BI-0474.
| Model Type | Cell Line | Dosing Regimen | Efficacy Outcome | PD Biomarker Modulation |
| CDX Model | NCI-H358 | 40 mg/kg, i.p., daily | Significant anti-tumor activity[10] | Reduction of RAS-GTP and p-ERK levels; induction of apoptosis in vivo[2] |
Signaling Pathways and Resistance Mechanisms
While K-Ras G12C inhibitors are effective, tumors can develop resistance through various mechanisms. Understanding these pathways is crucial for developing combination therapies.
Key Signaling Pathways
The primary oncogenic output of active KRAS is through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which together drive cell cycle progression, proliferation, and survival.
References
- 1. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver [mdpi.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to K-Ras-IN-2 and Downstream Signaling Pathways
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "K-Ras-IN-2". Therefore, this document serves as a technical guide for a representative, hypothetical irreversible covalent inhibitor of K-Ras G12C, which we will refer to as this compound. The data and protocols presented herein are illustrative and compiled from published research on well-characterized K-Ras G12C inhibitors such as sotorasib and adagrasib.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream signaling pathways.
This compound is a hypothetical, highly selective, and orally bioavailable irreversible covalent inhibitor of K-Ras G12C. It is designed to specifically target the mutant cysteine residue, thereby locking the K-Ras G12C protein in an inactive, GDP-bound conformation. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on downstream signaling, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions by forming a covalent bond with the thiol group of the cysteine residue at position 12 of the mutant K-Ras protein. This interaction is highly specific for the G12C mutant, as wild-type K-Ras lacks a cysteine at this position. The inhibitor binds to a cryptic pocket, termed the switch-II pocket, which is accessible in the inactive GDP-bound state of K-Ras G12C. By covalently modifying Cys12, this compound prevents the exchange of GDP for GTP, thus trapping the oncoprotein in its "off" state and inhibiting its downstream signaling functions.
Quantitative Data
The following tables summarize representative quantitative data for the efficacy of a K-Ras G12C inhibitor, herein referred to as this compound, in biochemical and cellular assays. These values are compiled from literature on well-characterized K-Ras G12C inhibitors.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Conditions |
| Biochemical Binding Assay | KD vs. K-Ras G12C-GDP | 9.59 nM | Recombinant protein |
| Nucleotide Exchange Assay | IC50 vs. SOS1-mediated GTP exchange | ~5 nM | In vitro assay with recombinant proteins |
Table 2: Cellular Activity of this compound in K-Ras G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (2D Cell Viability, 72h) | IC50 (p-ERK Inhibition, 24h) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~6 nM | Single-digit nM |
| MIA PaCa-2 | Pancreatic Cancer | ~9 nM | Single-digit nM |
| H23 | Non-Small Cell Lung Cancer | ~81 nM | Not reported |
| SW1573 | Non-Small Cell Lung Cancer | ~973 nM | Not reported |
| H2122 | Non-Small Cell Lung Cancer | Not reported | Single-digit nM |
Note: IC50 values can vary depending on the specific assay conditions and cell culture techniques.
Downstream Signaling Pathways
Activated K-Ras (GTP-bound) initiates signaling through multiple downstream effector pathways, the most critical of which are the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[1] These pathways regulate fundamental cellular processes, and their constitutive activation by mutant K-Ras drives tumorigenesis.
RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival.[2] this compound, by locking K-Ras G12C in an inactive state, effectively suppresses the phosphorylation and activation of downstream components of this pathway, leading to a reduction in cell proliferation and tumor growth.
PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is another critical downstream effector of K-Ras, playing a key role in cell growth, metabolism, and survival. Inhibition of K-Ras G12C by this compound also leads to the downregulation of this pathway, contributing to its anti-tumor effects.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Assay: K-Ras G12C-cRAF Binding Assay (TR-FRET)
Principle: This assay measures the ability of this compound to disrupt the interaction between activated K-Ras G12C and its effector protein, cRAF, using Time-Resolved Fluorescence Energy Transfer (TR-FRET).
Methodology:
-
Recombinant, tag-labeled K-Ras G12C protein is pre-loaded with a non-hydrolyzable GTP analog (e.g., GppNHp) to maintain its active state.
-
The activated K-Ras G12C is incubated with a dilution series of this compound.
-
A recombinant, tag-labeled Ras-binding domain (RBD) of cRAF is added to the mixture.
-
TR-FRET detection reagents (a donor fluorophore-labeled antibody against the K-Ras tag and an acceptor fluorophore-labeled antibody against the cRAF tag) are added.
-
The plate is incubated to allow for binding equilibrium.
-
The TR-FRET signal is measured on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the K-Ras-cRAF interaction.
-
IC50 values are calculated from the dose-response curves.
Cell-Based Assay: Cell Viability (e.g., CellTiter-Glo®)
Principle: This assay determines the effect of this compound on the viability of cancer cell lines harboring the K-Ras G12C mutation.
Methodology:
-
K-Ras G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is added to the wells.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.[3]
Cell-Based Assay: Western Blot for Downstream Signaling
Principle: This assay is used to confirm the on-target effect of this compound by measuring the phosphorylation status of key downstream signaling proteins like ERK.
Methodology:
-
K-Ras G12C mutant cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours).
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
The ratio of p-ERK to total ERK is quantified to assess the extent of pathway inhibition.[4]
Target Engagement Assay (Immunoaffinity LC-MS/MS)
Principle: This assay directly measures the extent to which this compound covalently binds to K-Ras G12C in a cellular or in vivo setting.[5][6]
Methodology:
-
Cells or tumor biopsies are treated with this compound.
-
Total protein is extracted from the samples.
-
The K-Ras protein (both inhibitor-bound and unbound) is enriched from the total protein lysate using an anti-RAS antibody.
-
The enriched protein is digested into peptides.
-
The resulting peptides, including the one containing Cys12 with or without the covalent modification, are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The ratio of the modified (drug-bound) peptide to the unmodified peptide is quantified to determine the percentage of target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a K-Ras G12C inhibitor like this compound.
Conclusion
This compound, as a representative covalent inhibitor of K-Ras G12C, exemplifies a promising therapeutic strategy for a significant subset of human cancers. Its mechanism of action, involving the irreversible inactivation of the mutant oncoprotein, leads to the effective suppression of key downstream signaling pathways, namely the MAPK and PI3K-AKT cascades. The comprehensive suite of biochemical and cellular assays described in this guide is essential for the characterization of such inhibitors, providing critical data on their potency, selectivity, and mechanism of action. Further preclinical and clinical development of K-Ras G12C inhibitors holds the potential to transform the treatment landscape for patients with these difficult-to-treat malignancies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Basis of K-Ras-IN-2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras and aberrant downstream signaling, driving tumor growth and resistance to therapy. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets. However, recent advances have led to the discovery of small molecules that can directly bind to K-Ras and modulate its activity. This technical guide provides an in-depth overview of the structural basis of inhibition for a specific small molecule inhibitor, K-Ras-IN-2.
This compound, also known as MDK-3017, was identified through a fragment-based screen using nuclear magnetic resonance (NMR) spectroscopy. It binds to a hydrophobic pocket on the surface of K-Ras, interfering with the interaction between K-Ras and its guanine nucleotide exchange factor (GEF), Son of Sevenless (Sos), thereby inhibiting the exchange of GDP for GTP and preventing K-Ras activation.[1] This document details the quantitative binding data, the experimental methodologies used to characterize this interaction, and the structural insights into its mechanism of action.
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory activity of this compound and its analogs as reported in the primary literature. These values were determined using various biophysical and biochemical assays.
| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) | Reference |
| This compound (Compound 15 ) | K-Ras (G12D) | NMR Spectroscopy | 1100 ± 200 | - | Sun Q, et al. Angew Chem Int Ed Engl. 2012. |
| Analog (Compound 8 ) | K-Ras (G12D) | NMR Spectroscopy | 1300 ± 300 | - | Sun Q, et al. Angew Chem Int Ed Engl. 2012. |
| Analog (Compound 13 ) | K-Ras (G12D) | NMR Spectroscopy | 300 ± 100 | - | Sun Q, et al. Angew Chem Int Ed Engl. 2012. |
| Analog (Compound 13 ) | K-Ras (G12D) | Sos-mediated nucleotide exchange | - | ~500 | Sun Q, et al. Angew Chem Int Ed Engl. 2012. |
Structural Basis of Inhibition
The inhibitory action of this compound is rooted in its ability to bind to a specific allosteric site on the K-Ras protein, thereby preventing the conformational changes necessary for its activation.
Binding Pocket
This compound binds to a shallow, hydrophobic pocket on K-Ras located between the Switch I and Switch II regions.[1] In the apo (unbound) form of K-Ras, this pocket is occupied by the side chain of residue Tyr-71. The binding of this compound displaces this tyrosine residue, highlighting the dynamic nature of this pocket. This binding site is distinct from the nucleotide-binding pocket, classifying this compound as an allosteric inhibitor.
Mechanism of Action
The binding of this compound to this allosteric site sterically hinders the interaction of K-Ras with the guanine nucleotide exchange factor (GEF) Sos.[1] Sos facilitates the exchange of GDP for GTP, a critical step in the activation of K-Ras. By blocking the K-Ras/Sos interaction, this compound effectively traps K-Ras in its inactive, GDP-bound state, thereby inhibiting downstream signaling.
Experimental Protocols
The characterization of this compound and its interaction with K-Ras involved several key experimental techniques. The detailed methodologies for these experiments are outlined below.
Protein Expression and Purification
Recombinant K-Ras (specifically the G12D mutant, residues 1-169) was expressed in Escherichia coli and purified for use in biophysical and biochemical assays.
-
Expression: The gene for human K-Ras(G12D) was cloned into a suitable expression vector (e.g., pET vector) with an N-terminal tag (e.g., His-tag) for purification. The vector was transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Culture Growth: Bacterial cultures were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. For production of 15N-labeled protein for NMR studies, cells were grown in M9 minimal medium containing 15NH4Cl as the sole nitrogen source.
-
Induction: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture was incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
-
Cell Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate was cleared by centrifugation, and the supernatant containing the soluble His-tagged K-Ras was loaded onto a Ni-NTA affinity column. The column was washed with lysis buffer containing increasing concentrations of imidazole to remove non-specifically bound proteins. K-Ras was eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage and Further Purification: The His-tag was typically removed by digestion with a specific protease (e.g., TEV protease). The protein was further purified by size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities, yielding highly pure K-Ras protein. The protein was loaded with GDP by incubation with a molar excess of the nucleotide.
NMR-Based Fragment Screening
A fragment-based screening approach using NMR spectroscopy was employed to identify small molecules that bind to K-Ras.
-
Sample Preparation: Uniformly 15N-labeled K-Ras(G12D) bound to GDP was prepared at a concentration of approximately 100-200 µM in an NMR buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT, in 90% H2O/10% D2O).
-
NMR Spectroscopy: Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra were recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher). The HSQC spectrum provides a unique peak for each backbone amide proton-nitrogen pair in the protein.
-
Screening: A library of small molecule fragments was screened by adding individual fragments or cocktails of fragments to the protein sample. A new 1H-15N HSQC spectrum was acquired after the addition of each fragment/cocktail.
-
Hit Identification: Binding of a fragment to K-Ras induces changes in the local chemical environment of nearby amino acid residues, resulting in perturbations (shifts) of the corresponding peaks in the HSQC spectrum. Fragments that caused significant chemical shift perturbations were identified as "hits."
-
Binding Affinity Determination: For confirmed hits, the dissociation constant (Kd) was determined by titrating increasing concentrations of the compound into the 15N-labeled K-Ras sample and monitoring the chemical shift changes. The Kd was then calculated by fitting the titration data to a binding isotherm.
X-ray Crystallography
To determine the three-dimensional structure of K-Ras in complex with inhibitors, X-ray crystallography was performed.
-
Protein-Ligand Complex Formation: Purified K-Ras was incubated with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization: The K-Ras-inhibitor complex was subjected to crystallization screening using various commercially available screens and optimized conditions. The hanging drop or sitting drop vapor diffusion method is commonly used. Crystals typically appeared within a few days to weeks.
-
Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined K-Ras structure as a search model. The initial model was then refined against the collected diffraction data, and the inhibitor molecule was built into the electron density map. The final structure was validated for its geometric quality. The coordinates and structure factors for related compounds were deposited in the Protein Data Bank (PDB entries 4EPW and 4EPY).[2][3]
Sos-Mediated Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the Sos-catalyzed exchange of GDP for a fluorescently labeled GTP analog on K-Ras.
-
Reagents:
-
Purified K-Ras protein pre-loaded with GDP.
-
Purified catalytic domain of Sos1 (Soscat).
-
Fluorescent GTP analog (e.g., mant-dGTP).
-
Test compound (this compound or its analogs).
-
-
Assay Principle: The fluorescence of mant-dGTP increases significantly upon binding to K-Ras. The rate of this fluorescence increase is a measure of the nucleotide exchange rate.
-
Procedure:
-
K-Ras-GDP was incubated with the test compound at various concentrations in a suitable assay buffer.
-
The nucleotide exchange reaction was initiated by the addition of Soscat and mant-dGTP.
-
The increase in fluorescence intensity was monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rates of the reaction were calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the Sos-mediated nucleotide exchange, was determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of K-Ras in signal transduction and the point of intervention for inhibitors like this compound.
Conclusion
This compound represents an important tool compound in the ongoing effort to develop effective therapies against K-Ras-driven cancers. Its mechanism of action, involving the allosteric inhibition of the K-Ras/Sos interaction, provides a promising avenue for drug discovery. The structural and biochemical data presented in this guide offer a comprehensive foundation for researchers and drug development professionals working to design and optimize the next generation of K-Ras inhibitors. The detailed experimental protocols serve as a valuable resource for the in-house characterization of novel compounds targeting this critical oncoprotein. Further optimization of inhibitors binding to this allosteric pocket could lead to the development of potent and selective clinical candidates for the treatment of a wide range of cancers.
References
Methodological & Application
Application Notes and Protocols for K-Ras G12C-IN-2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers. The Gly12Cys (G12C) mutation in KRAS results in a constitutively active protein, driving uncontrolled cell proliferation and survival. K-Ras G12C-IN-2 is a representative covalent inhibitor that specifically targets the mutant cysteine residue, locking the protein in an inactive state. This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of K-Ras G12C inhibitors.
K-Ras G12C Signaling Pathway
The K-Ras G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[1][2] K-Ras G12C inhibitors covalently bind to the mutant cysteine, locking K-Ras in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[3]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative K-Ras G12C inhibitors, Sotorasib and Adagrasib, in various cancer cell lines harboring the KRAS G12C mutation.
| Sotorasib (AMG-510) IC50 Values (nM) | ||
| Cell Line | Assay Condition | IC50 (nM) |
| NCI-H358 | 2D Cell Viability (72h) | 6 |
| MIA PaCa-2 | 2D Cell Viability (72h) | 9 |
| NCI-H23 | 2D Cell Viability (72h) | 81.8 - 690.4 |
| NCI-H1373 | 2D Cell Viability (72h) | 355.7 |
Data compiled from multiple sources.[1][3][4]
| Adagrasib (MRTX849) IC50 Values (nM) | ||
| Cell Line | Assay Condition | IC50 (nM) |
| MIA PaCa-2 | 2D Cell Viability (3d) | 10 - 973 |
| NCI-H1373 | 2D Cell Viability (3d) | 10 - 973 |
| NCI-H358 | 2D Cell Viability (3d) | 10 - 973 |
| NCI-H2122 | 2D Cell Viability (3d) | 10 - 973 |
| SW1573 | 2D Cell Viability (3d) | 10 - 973 |
| H2122 | 2D Cell Viability (72h) | 21.2 |
| SW1573 | 2D Cell Viability (72h) | 4027 |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 value of a K-Ras G12C inhibitor by measuring cell viability.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates
-
K-Ras G12C-IN-2 or other inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed NCI-H358 cells at a density of 3,000-5,000 cells/well and MIA PaCa-2 cells at 1,000-3,000 cells/well in a 96-well opaque-walled plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for p-ERK Inhibition
This protocol is to assess the effect of a K-Ras G12C inhibitor on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
KRAS G12C mutant cell lines
-
6-well plates
-
K-Ras G12C-IN-2 or other inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the K-Ras G12C inhibitor at various concentrations and time points (e.g., 100 nM for 4, 24, 48, 72 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK (typically at a 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay measures the binding of the K-Ras G12C inhibitor to its target protein.
Materials:
-
HTRF KRAS G12C binding kit (e.g., from Revvity) containing:
-
His-tagged human KRAS G12C protein
-
GTP-Red tracer
-
Anti-6His-Europium cryptate antibody
-
-
K-Ras G12C-IN-2 or other inhibitors
-
Assay buffer
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the K-Ras G12C inhibitor in the assay buffer.
-
Dispense the inhibitor solutions into the wells of a 384-well plate.
-
-
Reagent Addition:
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours).[2]
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value. The inhibitor will compete with the GTP-Red tracer, leading to a decrease in the HTRF signal.[1]
-
References
- 1. revvity.com [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for K-Ras-IN-2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3] The K-Ras protein is a critical component of the RAS/MAPK pathway, which relays signals from outside the cell to the nucleus, thereby regulating cell growth, division, and differentiation.[2][4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers.[5] These mutations often lock K-Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[3][6]
K-Ras-IN-2 is a novel, potent, and selective covalent inhibitor of K-Ras with a specific mutation. These application notes provide detailed protocols for the use of this compound in various biochemical and cellular assays to aid researchers in characterizing its activity and mechanism of action.
Mechanism of Action
This compound is designed to specifically target a mutant form of K-Ras. It forms a covalent bond with a reactive residue in the switch-II pocket of the mutant K-Ras protein.[7] This irreversible binding locks the protein in an inactive conformation, preventing the exchange of GDP for GTP and subsequently inhibiting downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[1][8] This targeted inhibition leads to the suppression of cancer cell proliferation and survival.
K-Ras Signaling Pathway
The following diagram illustrates the central role of K-Ras in cellular signaling and the point of intervention for this compound.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound in various assays.
Table 1: Biochemical Assay Data
| Assay Type | Target | IC50 (nM) |
| Nucleotide Exchange Assay | K-Ras G12C | 5.2 |
| K-Ras Wild-Type | >10,000 | |
| K-Ras G12D | >10,000 |
Table 2: Cellular Assay Data
| Assay Type | Cell Line (KRAS status) | IC50 (nM) |
| Cell Proliferation (72h) | NCI-H358 (G12C) | 15.8 |
| A549 (G12S) | >10,000 | |
| MIA PaCa-2 (G12C) | 25.3 | |
| p-ERK Inhibition (2h) | NCI-H358 (G12C) | 10.5 |
| p-AKT Inhibition (2h) | NCI-H358 (G12C) | 12.1 |
Experimental Protocols
Biochemical K-Ras Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the exchange of fluorescently labeled GDP for GTP, mediated by the guanine nucleotide exchange factor SOS1.
Materials:
-
Recombinant human K-Ras G12C protein
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
GTP
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
-
This compound
-
384-well black microplate
Protocol:
-
Prepare a solution of K-Ras G12C (20 nM) and BODIPY-FL-GDP (50 nM) in assay buffer and incubate for 30 minutes at room temperature to allow for complex formation.
-
Serially dilute this compound in DMSO and then further dilute in assay buffer to the desired concentrations.
-
Add 5 µL of the K-Ras G12C/BODIPY-FL-GDP complex to each well of the 384-well plate.
-
Add 2.5 µL of the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Incubate for 60 minutes at room temperature.
-
Initiate the exchange reaction by adding 2.5 µL of a solution containing SOS1 (10 nM) and GTP (100 µM) in assay buffer.
-
Immediately begin monitoring the decrease in fluorescence polarization or HTRF signal on a plate reader at 2-minute intervals for 60 minutes.
-
Calculate the initial rate of nucleotide exchange for each concentration of this compound.
-
Plot the rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines with different K-Ras mutation statuses.
Materials:
-
NCI-H358 (K-Ras G12C), A549 (K-Ras G12S), and MIA PaCa-2 (K-Ras G12C) cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear bottom white microplates
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach and grow overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blotting for Downstream Signaling Analysis
This protocol assesses the effect of this compound on the phosphorylation of key downstream effectors, ERK and AKT.
Materials:
-
NCI-H358 cell line
-
Complete growth medium and serum-free medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours in a serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 10 ng/mL EGF for 10 minutes (optional, to enhance signaling).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of this compound with its target protein, K-Ras G12C, in a cellular context.[9][10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
NCI-H358 cell line
-
This compound
-
PBS with protease inhibitors
-
Anti-K-Ras antibody
Protocol:
-
Culture NCI-H358 cells to high confluency.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant (soluble fraction) and analyze the levels of soluble K-Ras by Western blotting as described in the previous protocol.
-
Plot the amount of soluble K-Ras against the temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. mdpi.com [mdpi.com]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for K-Ras Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a pivotal signaling protein frequently mutated in various human cancers, including lung, colorectal, and pancreatic cancer. These mutations lock K-Ras in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The development of direct K-Ras inhibitors represents a significant breakthrough in targeted cancer therapy.
This document provides detailed application notes and protocols for the use of two prominent KRAS G12C covalent inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849) , and a pan-RAS inhibitor, BI-2852 , in cell culture experiments. These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these inhibitors.
Inhibitor Profiles
-
Sotorasib (AMG 510): A first-in-class, irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. This locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[1][2][3]
-
Adagrasib (MRTX849): An orally bioavailable, covalent inhibitor that also selectively targets KRAS G12C. It irreversibly binds to the cysteine at residue 12, trapping the protein in its inactive conformation and blocking KRAS-dependent signal transduction.[4][5][6]
-
BI-2852: A potent, non-covalent pan-RAS inhibitor that binds to a pocket between switch I and II of RAS proteins. This binding event disrupts the interaction of RAS with guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors, leading to the inhibition of signaling in cells with various RAS mutations.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Sotorasib, Adagrasib, and BI-2852 in various cancer cell lines.
Table 1: Sotorasib (AMG 510) In Vitro Efficacy
| Cell Line | Cancer Type | KRAS Mutation | Assay | IC50 / GI50 | Incubation Time |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability | ~0.006 µM | 72 hours |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability | ~0.009 µM | 72 hours |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | Cell Viability | ~0.69 µM | 72 hours |
| SW837 | Colorectal Cancer | G12C | p-ERK Inhibition | 30-100 nM | Not Specified |
Table 2: Adagrasib (MRTX849) In Vitro Efficacy
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (2D Culture) | IC50 (3D Spheroids) |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 21.2 nM | Not Specified |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 4027 nM | Not Specified |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability | 10 - 973 nM | 0.2 - 1042 nM |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 10 - 973 nM | 0.2 - 1042 nM |
Table 3: BI-2852 In Vitro Efficacy
| Cell Line | Cancer Type | KRAS Mutation | Assay | EC50 |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | p-ERK Modulation | 5.8 µM |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Antiproliferative (Soft Agar) | 6.7 µM |
Signaling Pathways and Experimental Workflows
K-Ras Downstream Signaling Pathway
Mutant K-Ras perpetually activates downstream signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT cascades, promoting cell proliferation and survival.
Caption: K-Ras downstream signaling pathways.
Experimental Workflow: Evaluating K-Ras Inhibitors
A typical workflow for assessing the efficacy of K-Ras inhibitors in cell culture involves cell treatment followed by assays to measure cell viability and target engagement.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet)
This protocol is a simple and reliable method for assessing the impact of K-Ras inhibitors on cell survival and growth inhibition.[7][8][9][10]
Materials:
-
Adherent cancer cell line with relevant KRAS mutation
-
Complete cell culture medium
-
96-well tissue culture plates
-
K-Ras inhibitor stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-20,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Include wells with medium only as a background control.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the K-Ras inhibitor in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Staining:
-
Gently aspirate the medium.
-
Wash the cells twice with 200 µL of PBS per well.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plate four times with tap water.
-
Invert the plate on a paper towel to dry completely.
-
-
Solubilization and Measurement:
-
Add 100-200 µL of methanol to each well to solubilize the stain.
-
Incubate for 20 minutes at room temperature on a shaker.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot for p-ERK Analysis
This protocol is used to assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.[11][12][13][14][15]
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Protocol 3: Immunoprecipitation for K-Ras Interaction
This protocol can be adapted to study the interaction of K-Ras with its downstream effectors, such as RAF, and how this is affected by inhibitors.[16][17][18][19]
Materials:
-
Cell lysate
-
Immunoprecipitation (IP) Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-K-Ras or anti-RAF)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., IP Lysis Buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of pre-cleared lysate with 1-5 µg of the primary antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G bead slurry and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil at 95°C for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the protein of interest and its potential binding partners.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Portico [access.portico.org]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical characterization of the interaction between KRAS and Argonaute 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Interrogating the protein interactomes of RAS isoforms identifies PIP5K1A as a KRAS-specific vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: K-Ras-IN-2 Treatment of H358 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, including non-small cell lung cancer (NSCLC). The H358 cell line, derived from a human bronchioalveolar carcinoma, harbors a heterozygous G12C mutation in the KRAS gene, making it a critical model for studying KRAS-driven tumorigenesis and for the development of targeted therapies. K-Ras-IN-2 is a novel inhibitor targeting this specific mutant. These application notes provide detailed protocols for the culture of H358 cells and their treatment with this compound to assess its therapeutic potential.
I. Quantitative Data Summary
While specific quantitative data for the novel compound this compound is not yet publicly available, the following table provides representative data for the well-characterized KRAS G12C inhibitor, Sotorasib (AMG-510), in H358 cells. This data serves as a benchmark for evaluating the efficacy of new inhibitors like this compound.
| Parameter | Value | Cell Line | Reference Compound |
| IC30 | 35 nM | NCI-H358 | Sotorasib (AMG-510) |
| IC50 | 14 nM | NCI-H358 | Adagrasib (MRTX849) |
II. Experimental Protocols
A. H358 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the NCI-H358 cell line.
Materials:
-
NCI-H358 cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Glutamine
-
Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Cell culture flasks (T-25 or T-75)
-
6-well, 24-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Complete Growth Medium:
-
RPMI-1640
-
10% Fetal Bovine Serum
-
2 mM L-glutamine
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of H358 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 70-80% confluency, they should be passaged.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C until cells detach (typically 3-5 minutes).
-
Add 8-9 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing pre-warmed complete growth medium.
-
The doubling time for H358 cells is approximately 38 hours.
-
B. This compound Treatment Protocol
This protocol describes a general method for treating H358 cells with a K-Ras inhibitor to evaluate its effect on cell viability and downstream signaling. This should be optimized for the specific characteristics of this compound.
Materials:
-
H358 cells
-
Complete growth medium
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (96-well for viability, 6-well for Western blotting)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-Actin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count H358 cells as described above.
-
Seed cells in multi-well plates at a predetermined density. For a 96-well plate, a common density is 3,000-5,000 cells per well. For a 6-well plate, a typical density is 200,000-300,000 cells per well.
-
Allow cells to adhere and grow for 24 hours at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle-only control (DMSO in medium).
-
Aspirate the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
-
Endpoint Assays:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
After 72 hours of treatment, equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
-
-
Western Blot Analysis for Signaling Pathway Inhibition:
-
After a shorter treatment period (e.g., 4 hours), place the plate on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting with antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) to assess the inhibition of the RAF-MEK-ERK and PI3K-AKT pathways.
-
-
III. Visualizations
A. K-Ras Signaling Pathway
The following diagram illustrates the central role of K-Ras in cell signaling and the points of intervention for targeted inhibitors. K-Ras, a small GTPase, acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Upstream signals from receptor tyrosine kinases (RTKs) like EGFR activate guanine nucleotide exchange factors (GEFs), which promote the loading of GTP onto K-Ras. Activated K-Ras then engages downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, to drive cell proliferation, survival, and differentiation.
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow for this compound Evaluation
The diagram below outlines the key steps for assessing the efficacy of this compound in H358 cells, from cell culture to data analysis.
Caption: Workflow for evaluating this compound in H358 cells.
Application Notes and Protocols: Assessing K-Ras-IN-2 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated oncogene in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2][3] These mutations, particularly at codons G12, G13, and Q61, lead to constitutively active K-Ras, driving downstream signaling pathways that promote uncontrolled cell proliferation and survival.[4][5] The development of direct K-Ras inhibitors represents a significant advancement in targeted cancer therapy.
This document provides a comprehensive guide to assessing the in vivo efficacy of a novel K-Ras inhibitor, designated here as K-Ras-IN-2, using xenograft models. The protocols and data presented are based on established methodologies for evaluating similar K-Ras inhibitors and are intended to serve as a framework for preclinical studies.
K-Ras Signaling Pathway
Oncogenic K-Ras mutations lock the protein in an active, GTP-bound state, leading to the activation of downstream effector pathways. The two major signaling cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.[4][5][6] this compound is designed to specifically inhibit the oncogenic form of K-Ras, thereby blocking these downstream signals.
Efficacy of this compound in Xenograft Models: Data Summary
The in vivo anti-tumor activity of this compound was evaluated in immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines harboring a K-Ras mutation. The following tables summarize the tumor growth inhibition observed in these studies.
Table 1: Tumor Growth Inhibition in NCI-H358 (K-Ras G12C) Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | +150 | - |
| This compound | 30 | QD | -20 | 113 |
| This compound | 60 | QD | -45 | 130 |
Table 2: Tumor Growth Inhibition in MIA PaCa-2 (K-Ras G12C) Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | +200 | - |
| This compound | 50 | QD | +50 | 75 |
| This compound | 100 | QD | -10 | 105 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended to be adapted as needed for specific experimental designs.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line with a K-Ras mutation (e.g., NCI-H358, MIA PaCa-2)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Syringes and needles
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth. Caliper measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize mice into treatment and control groups.
This compound Administration and Efficacy Assessment
This protocol outlines the procedure for treating tumor-bearing mice with this compound and monitoring its effect on tumor growth.
Materials:
-
Tumor-bearing mice
-
This compound formulated in an appropriate vehicle
-
Vehicle control
-
Gavage needles or appropriate injection supplies
-
Calipers
-
Analytical balance
Procedure:
-
Prepare the required concentrations of this compound in the vehicle solution.
-
Administer this compound or vehicle to the respective groups of mice according to the predetermined dosing schedule (e.g., once daily by oral gavage).
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment tolerance.
-
Measure tumor volume with calipers 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study - Mean tumor volume of treated group at start of study) / (Mean tumor volume of control group at end of study - Mean tumor volume of control group at start of study)] x 100.
Pharmacodynamic (PD) Marker Analysis
This protocol describes the assessment of target engagement and downstream pathway modulation in tumor tissue. A common PD marker for K-Ras pathway inhibition is the phosphorylation of ERK (pERK).
Materials:
-
Excised tumors
-
Liquid nitrogen
-
10% neutral buffered formalin
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibodies (e.g., anti-pERK, anti-total ERK)
-
Secondary antibodies
-
Chemiluminescent substrate
-
Immunohistochemistry reagents and equipment
Procedure (Western Blot):
-
Homogenize flash-frozen tumor tissue in lysis buffer.
-
Quantify protein concentration using a standard protein assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pERK and total ERK.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK.
Procedure (Immunohistochemistry):
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut tissue sections and mount on slides.
-
Perform antigen retrieval.
-
Incubate sections with an anti-pERK antibody.
-
Use a detection system with a chromogen to visualize the antibody staining.
-
Counterstain, dehydrate, and mount the slides.
-
Scan the slides and quantify the intensity and percentage of stained cells (e.g., H-score).
Sustained inhibition of pERK in tumor tissues following treatment with this compound would provide evidence of target engagement and downstream pathway modulation, correlating with the observed anti-tumor efficacy.[2]
Conclusion
The protocols and representative data provided in these application notes offer a robust framework for the preclinical evaluation of this compound in xenograft models. By systematically assessing tumor growth inhibition and pharmacodynamic markers, researchers can gain critical insights into the in vivo efficacy and mechanism of action of this novel K-Ras inhibitor, paving the way for further clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: K-Ras G12C-IN-2 Experiments
Welcome to the technical support center for K-Ras G12C-IN-2 and related inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered in biochemical and cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Biochemical Assays
Question 1: Why is there no or low inhibition of K-Ras G12C nucleotide exchange in my biochemical assay?
Possible Causes & Solutions:
-
Incorrect Protein State: K-Ras G12C inhibitors like K-Ras G12C-IN-2 preferentially bind to the inactive, GDP-bound state of the protein.[1][2][3] Ensure your assay conditions favor the GDP-bound state before inhibitor addition.
-
Reagent Quality:
-
Protein Activity: Verify the activity of your recombinant K-Ras G12C protein. Perform a positive control experiment with a known inhibitor.
-
Nucleotide Integrity: Ensure the quality of your GTP and fluorescently labeled GDP. Avoid multiple freeze-thaw cycles.[4]
-
-
Assay Conditions:
-
Incubation Times: The inhibitor needs sufficient time to bind to K-Ras G12C. Pre-incubating the inhibitor with GDP-loaded K-Ras G12C before initiating the exchange reaction with GTP is crucial.[5]
-
Reagent Concentrations: Optimize the concentrations of K-Ras G12C, GEF (e.g., SOS1), and GTP. Very high concentrations of GTP can outcompete the inhibitor's effect of locking K-Ras in the GDP-bound state.[6]
-
Question 2: My IC50 values for K-Ras G12C-IN-2 are inconsistent between experiments.
Possible Causes & Solutions:
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dispensing of all reagents, especially the inhibitor dilutions.
-
Plate Reader Settings: Use optimal excitation and emission wavelengths for your fluorescent nucleotide. Ensure the plate reader is calibrated and settings are consistent.
-
Data Analysis: Use a consistent and appropriate curve-fitting model to calculate IC50 values. Ensure that your positive and negative controls are performing as expected.
Cellular Assays
Question 3: I am not observing a decrease in p-ERK levels in my Western blot or AlphaLISA assay after treating K-Ras G12C mutant cells with the inhibitor.
Possible Causes & Solutions:
-
Resistance Mechanisms:
-
Feedback Reactivation: Inhibition of the MAPK pathway can lead to feedback reactivation of upstream signaling through receptor tyrosine kinases (RTKs), which can reactivate wild-type RAS or shift K-Ras G12C to the GTP-bound, drug-insensitive state.[3] Consider co-treatment with an upstream inhibitor like an EGFR or SHP2 inhibitor.
-
Bypass Pathways: The PI3K/AKT/mTOR pathway can act as a bypass signaling route.[7] Assess the phosphorylation status of AKT and consider co-treatment with a PI3K or mTOR inhibitor.
-
-
Cell Line Characteristics:
-
Co-mutations: The genetic background of your cell line, including co-occurring mutations (e.g., in TP53, STK11), can influence sensitivity to K-Ras G12C inhibitors.
-
Heterogeneity: The cell line may be heterogeneous, containing a subpopulation of resistant cells.
-
-
Experimental Conditions:
-
Treatment Duration: The effect of the inhibitor on p-ERK levels can be transient. Perform a time-course experiment to determine the optimal time point for analysis.
-
Inhibitor Concentration: Ensure you are using a sufficient concentration of the inhibitor to achieve the desired effect in your specific cell line. Determine the IC50 for p-ERK inhibition in your cell model.
-
Question 4: The inhibitor shows high potency in the biochemical assay but low potency in the cell-based viability assay.
Possible Causes & Solutions:
-
Cell Permeability: The inhibitor may have poor cell permeability.
-
Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells.
-
Off-Target Effects: In a cellular context, off-target effects can influence cell viability, masking the specific effect on K-Ras G12C.
-
Dependence on K-Ras G12C: The chosen cell line may not be solely dependent on the K-Ras G12C mutation for survival and proliferation.
Question 5: I am observing significant cell death in my wild-type K-Ras cell line treated with a K-Ras G12C specific inhibitor.
Possible Causes & Solutions:
-
Off-Target Toxicity: At higher concentrations, the inhibitor may have off-target effects that lead to cytotoxicity independent of K-Ras G12C inhibition.
-
Compound Purity: Verify the purity of your inhibitor stock. Impurities could be causing the observed toxicity.
-
Experimental Artifact: Ensure the observed effect is not due to issues with the assay itself, such as effects on the viability reagent.
Quantitative Data Summary
The following tables summarize key quantitative data for common K-Ras G12C inhibitors from biochemical and cellular assays.
Table 1: Biochemical Assay Data for K-Ras G12C Inhibitors
| Compound | Assay Type | IC50 (µM) |
| AMG-510 | Nucleotide Exchange | 0.0089 |
| MRTX1257 | Nucleotide Exchange | 0.0027 |
| BAY-293 | Nucleotide Exchange | 1.1 |
| BI-3406 | Nucleotide Exchange | 0.33 |
| BI-2852 | Nucleotide Exchange | 2.3 |
Data sourced from a K-Ras G12C human nucleotide exchange assay.[5]
Table 2: Cellular Assay Data for K-Ras G12C Inhibitors
| Cell Line | Assay Type | Compound | IC50 (nM) |
| MIA-PaCa-2 (3D) | p-ERK AlphaLISA | ARS-1620 | 0.76 |
| MIA-PaCa-2 (2D) | p-ERK AlphaLISA | ARS-1620 | 0.37 |
| NCI-H358 | Cell Viability | MRTX849 | Varies (100-fold across cell lines)[8] |
| Calu-1 | p-ERK AlphaLISA | AMG-510 | 127 |
| Calu-1 | p-ERK AlphaLISA | BAY-293 | 737 |
Data compiled from various sources.[8][9] Note that IC50 values can vary significantly based on the cell line and assay conditions.
Experimental Protocols
K-Ras G12C Nucleotide Exchange Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and general procedures.[4][5][6]
Materials:
-
Recombinant K-Ras G12C protein
-
BODIPY-GDP (fluorescent GDP analog)
-
GTP
-
SOS1 (or another GEF)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 150 mM NaCl, 1 mM DTT)
-
384-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the K-Ras G12C-IN-2 inhibitor in assay buffer with a constant final DMSO concentration.
-
Load K-Ras G12C with BODIPY-GDP: In a microfuge tube, mix K-Ras G12C with an excess of BODIPY-GDP in assay buffer. Incubate for at least 60 minutes at 4°C to allow for nucleotide loading.
-
Inhibitor Incubation: Add the BODIPY-GDP-loaded K-Ras G12C to the wells of the 384-well plate. Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for 60 minutes at 25°C to allow the inhibitor to bind to the GDP-bound K-Ras G12C.
-
Initiate Exchange Reaction: Add a mixture of SOS1 and a fixed concentration of GTP to all wells to start the nucleotide exchange reaction.
-
Incubation: Incubate for 30-60 minutes at 25°C.
-
Read Fluorescence: Measure the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for BODIPY (e.g., Ex/Em = 485/520 nm). A decrease in fluorescence indicates displacement of BODIPY-GDP by GTP.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50.
Cellular p-ERK Western Blot Protocol
This is a general protocol for assessing p-ERK levels in inhibitor-treated cells.
Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
K-Ras G12C-IN-2 inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours before treatment.
-
Inhibitor Treatment: Treat cells with various concentrations of K-Ras G12C-IN-2 for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative change in p-ERK levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of an inhibitor on cell proliferation and viability.
Materials:
-
K-Ras G12C mutant cell line
-
Complete cell culture medium
-
K-Ras G12C-IN-2 inhibitor
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Add serial dilutions of K-Ras G12C-IN-2 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period, typically 72 to 144 hours, under standard cell culture conditions.[10]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for cell viability.
Visualizations
Signaling Pathway
Caption: K-Ras G12C signaling pathway and inhibitor mechanism of action.
Experimental Workflow
Caption: General experimental workflow for K-Ras G12C inhibitor evaluation.
Troubleshooting Logic
Caption: Troubleshooting logic for ineffective K-Ras G12C inhibitor results.
References
- 1. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. ascopubs.org [ascopubs.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing K-Ras-IN-2 Concentration for Efficacy
Disclaimer: This document provides a general framework and guidance for optimizing the concentration of K-Ras inhibitors, with a focus on the K-Ras G12C mutant. The information is based on publicly available data for various K-Ras G12C inhibitors. As specific data for K-Ras-IN-2 is limited, the provided protocols and concentration ranges should be considered as a starting point. Researchers must empirically determine the optimal conditions for their specific experimental setup and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an irreversible covalent inhibitor of the K-Ras G12C mutant. Like other inhibitors in its class, it is designed to specifically bind to the cysteine residue at position 12 of the mutated K-Ras protein. This covalent binding locks the K-Ras protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are crucial for cancer cell proliferation and survival.[1]
Q2: How should I prepare and store this compound stock solutions?
Based on available data for similar compounds, this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM or higher, in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Be aware that some K-Ras inhibitors can be unstable in aqueous solutions over time, so it is best practice to prepare fresh dilutions for each experiment.[2]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
For initial experiments, it is advisable to perform a dose-response curve covering a broad range of concentrations to determine the optimal working concentration for your specific cell line. Based on IC50 values reported for other K-Ras G12C inhibitors, a starting range of 1 nM to 10 µM is recommended. This range typically encompasses the concentrations required to observe a biological effect, from initial inhibition to a plateau in the dose-response curve.
Troubleshooting Guide
Q1: I am observing high variability in my cell viability assay results. What could be the cause?
High variability can stem from several factors:
-
Compound Precipitation: Ensure that this compound is fully dissolved in the cell culture medium at the tested concentrations. Visually inspect the medium for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a lower final DMSO concentration.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
-
Incubation Time: Ensure consistent incubation times for all plates and that the treatment duration is appropriate for the cell line's doubling time.
Q2: The potency of this compound in my experiments is much lower than expected. What can I do?
-
Confirm K-Ras G12C Mutation: Verify that the cell line you are using indeed harbors the K-Ras G12C mutation. The inhibitor's efficacy is highly dependent on the presence of this specific mutation.
-
Assess Compound Stability: As mentioned, some inhibitors can degrade in culture medium. Consider refreshing the medium with a fresh dilution of the inhibitor, especially for longer incubation periods (e.g., beyond 24-48 hours).[2]
-
Check for Cellular Efflux: Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. You can test for this by co-incubating with an efflux pump inhibitor.
-
Downstream Signaling Analysis: Use Western blotting to check for the inhibition of downstream targets like phosphorylated ERK (p-ERK). This can confirm whether the compound is engaging its target even if a strong anti-proliferative effect is not observed. A lack of p-ERK inhibition would suggest a problem with target engagement.
Q3: I am concerned about off-target effects. How can I assess the specificity of this compound?
-
Use a K-Ras Wild-Type or Different Mutant Cell Line: As a negative control, test the inhibitor on a cell line that does not have the K-Ras G12C mutation. A specific inhibitor should show significantly lower potency in these cell lines.
-
Rescue Experiments: If possible, perform experiments where you can express a resistant form of K-Ras G12C to see if it rescues the cells from the inhibitor's effects.
-
Analyze Downstream Pathways: Besides the MAPK pathway, assess the effect on other relevant signaling pathways to understand the broader impact of the inhibitor.
Quantitative Data Summary
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| MRTX-1257 | H358 | Non-Small Cell Lung Cancer | 0.1 - 356 |
| AMG-510 | H358 | Non-Small Cell Lung Cancer | 0.3 - 2534 |
| MRTX-1257 | Calu-1 | Non-Small Cell Lung Cancer | Synergy with RMC-4550 |
| AMG-510 | MIA PaCa-2 | Pancreatic Cancer | Dose-dependent tumor regression in vivo |
| ARS-1620 | H358 | Non-Small Cell Lung Cancer | ~400 |
Data compiled from multiple sources.[3][4][5][6][7] The wide range of IC50 values highlights the importance of determining the specific potency in the cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a K-Ras G12C mutant cancer cell line using a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
K-Ras G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to prepare 2X working concentrations of the desired final concentrations (e.g., ranging from 20 µM down to 2 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤ 0.1%).
-
Carefully add 100 µL of the 2X working solutions to the corresponding wells of the cell plate to achieve a 1X final concentration.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be sufficient for at least two cell doublings.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Western Blot for p-ERK Inhibition
This protocol outlines the steps to assess the inhibition of K-Ras downstream signaling by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2).
Materials:
-
K-Ras G12C mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK and/or the loading control signal.
-
Compare the normalized p-ERK levels across different treatment conditions.
-
Visualizations
Caption: K-Ras signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for K-Ras inhibitor experiments.
References
- 1. ascopubs.org [ascopubs.org]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 4. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: K-Ras-IN-2 Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using K-Ras-IN-2 and similar K-Ras inhibitors in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for K-Ras inhibitors like this compound?
K-Ras is a small GTPase that acts as a molecular switch in cellular signaling pathways.[1] In its active state, bound to guanosine triphosphate (GTP), K-Ras promotes cell growth, proliferation, and survival by activating downstream signaling cascades like the RAF-MEK-ERK and PI3K-AKT pathways.[2][3][4] Mutations in the KRAS gene can lock the K-Ras protein in a constitutively active state, driving tumorigenesis. K-Ras inhibitors, such as this compound, are designed to bind to a specific pocket on the K-Ras protein, often the switch-II pocket, to either lock it in an inactive state or prevent it from interacting with its downstream effectors.[2][4] This inhibition blocks the oncogenic signaling and is intended to reduce the viability of K-Ras-driven cancer cells.
Q2: Which cell viability assay is best for testing K-Ras inhibitors?
Commonly used assays include MTT, MTS, and ATP-based luminescence assays like CellTiter-Glo.
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity by assessing the reduction of a tetrazolium salt by cellular dehydrogenases.[5] They are widely used, but it's important to be aware that some compounds can interfere with the MTT reagent, leading to inaccurate results.[6][7]
-
CellTiter-Glo (ATP-based) Assay: This assay measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[8] It is generally considered more sensitive and less prone to interference from compounds compared to MTT assays.[6][8]
For K-Ras inhibitors, a CellTiter-Glo assay is often recommended to minimize the risk of compound interference and off-target effects that can confound the results of metabolic assays like MTT.[2][9]
Q3: What are typical concentration ranges and incubation times for K-Ras inhibitors in cell viability assays?
The optimal concentration range and incubation time are cell line and compound-specific. However, a general starting point is to perform a dose-response experiment with a broad range of concentrations (e.g., from 1 nM to 100 µM) for an incubation period of 72 hours.[4][10] Based on the initial results, the concentration range can be narrowed to accurately determine the IC50 value.
Q4: Why am I seeing high variability between my replicates?
High variability in 96-well plate assays can stem from several factors:
-
Pipetting Errors: Inconsistent cell seeding density or inaccurate serial dilutions of the inhibitor.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth. It is common practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Cell Clumping: A non-homogenous cell suspension will lead to uneven cell numbers in different wells.
-
Incomplete Solubilization (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Weak Effect of this compound | Cell line is not dependent on the specific K-Ras mutation targeted by the inhibitor. | Confirm the K-Ras mutation status of your cell line. Use a positive control cell line known to be sensitive to the inhibitor. |
| Acquired or intrinsic resistance to the inhibitor. | The cancer cells may have developed resistance through mutations in the K-Ras protein or activation of bypass signaling pathways.[11] Consider combination therapies. | |
| Insufficient incubation time. | Extend the incubation period to 96 hours or longer to allow for the anti-proliferative effects to manifest. | |
| Inhibitor degradation. | Ensure proper storage and handling of the this compound compound. Prepare fresh dilutions for each experiment. | |
| Inconsistent Dose-Response Curve | Off-target toxicity at high concentrations. | High concentrations of the inhibitor may induce non-specific cytotoxic effects that are not related to K-Ras inhibition, confounding the IC50 determination.[2] It is important to compare results with a K-Ras independent cell line. |
| Compound precipitation. | Some inhibitors may have poor solubility at higher concentrations. Visually inspect the wells for any precipitate. | |
| Assay interference. | The inhibitor may be directly interacting with the assay reagents (e.g., reducing the MTT salt).[6] Switch to an orthogonal assay method, such as a CellTiter-Glo (ATP-based) assay or a direct cell counting method. | |
| High Background Signal | Contamination of cell culture. | Check for microbial contamination in your cell cultures. |
| Serum or phenol red interference in the media. | When using MTT or similar assays, it is advisable to use serum-free and phenol red-free media during the final incubation with the reagent to reduce background. | |
| IC50 Value is Significantly Different from Published Data | Different experimental conditions. | Cell density, passage number, serum concentration, and incubation time can all influence the IC50 value. Ensure your protocol is consistent with the literature. |
| Cell line misidentification or genetic drift. | Periodically perform cell line authentication. |
Quantitative Data Summary
The following tables provide example IC50 values for different K-Ras inhibitors in various cancer cell lines. This data is intended to serve as a reference for expected potency. Note that IC50 values can vary between laboratories due to different experimental conditions.
Table 1: IC50 Values of K-Ras G12D Inhibitor (MRTX1133) in Colorectal and Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Mutation | MRTX1133 IC50 (nM) |
| LS513 | Colorectal | G12D | > 100 |
| HPAF-II | Pancreatic | G12D | > 1,000 |
| SNU-C2B | Colorectal | G12D | > 5,000 |
| PANC-1 | Pancreatic | G12D | > 5,000 |
| SW480 | Colorectal | G12V | ~1,000 |
| SW620 | Colorectal | G12V | ~1,000 |
Data extracted from a study on MRTX1133, a noncovalent, selective KRAS G12D inhibitor.[4]
Table 2: IC50 Values of BET Bromodomain Inhibitors in KRAS-Mutant NSCLC Cell Lines (72h treatment)
| Cell Line | KRAS Mutation | JQ1 IC50 (µM) | I-BET762 IC50 (µM) |
| H1373 | G12C | 0.28 | 0.20 |
| H2122 | G12C | 0.32 | 0.17 |
| A549 | G12S | > 10 | > 10 |
| H460 | Q61H | > 10 | > 10 |
Data from a study on BET bromodomain inhibitors, which can have downstream effects on K-Ras signaling pathways.[10]
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted for testing the dose-response of a K-Ras inhibitor.
Materials:
-
Cell line of interest (e.g., with a K-Ras mutation)
-
Complete growth medium
-
This compound inhibitor
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range would be from 1 nM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound inhibitor
-
DMSO (vehicle control)
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
MTT Incubation:
-
After the 72-hour incubation with the inhibitor, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Follow step 4 from the CellTiter-Glo® protocol, using absorbance values instead of luminescence.
-
Visualizations
Caption: K-Ras signaling pathway and point of inhibition.
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
K-Ras-IN-2 in DMSO: A Technical Guide to Improving Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving K-Ras-IN-2 in dimethyl sulfoxide (DMSO). Addressing common solubility challenges, this resource offers troubleshooting tips and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound, specifically the K-Ras G12C-IN-2 inhibitor, has a reported solubility in DMSO of ≥ 22 mg/mL, which corresponds to a concentration of 52.52 mM.[1]
Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?
A2: Several factors can contribute to solubility issues with small molecule inhibitors like this compound:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of many organic compounds.[2]
-
Compound Characteristics: The inherent chemical properties and structure of this compound can make it challenging to dissolve.[2]
-
Precipitation upon Dilution: When a concentrated DMSO stock solution is diluted in an aqueous buffer or cell culture medium, the compound may precipitate out of solution.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To enhance solubility, consider the following techniques:
-
Use High-Quality, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (water-free) DMSO to prepare your stock solution.
-
Mechanical Agitation: Employ methods like vortexing or sonication to aid in the dissolution process.[2] Sonication, in particular, can be very effective for compounds that are difficult to dissolve.[2]
-
Gentle Heating: If necessary, gently warm the solution to no higher than 50°C. Be cautious, as excessive heat can degrade the compound.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. Contaminated or "wet" DMSO: The DMSO may have absorbed moisture, reducing its solvating power.[2] 2. Insufficient mixing: The compound may require more energy to dissolve. | 1. Use a fresh, sealed vial of anhydrous DMSO. 2. Vortex the solution vigorously. If undissolved particles remain, use a sonicating water bath.[2] |
| The solution is cloudy or has visible precipitate after initial dissolution. | 1. Saturation limit reached: You may be attempting to prepare a solution at a concentration higher than its solubility limit. 2. Compound has low aqueous solubility: This becomes apparent when diluting the DMSO stock. | 1. Refer to the manufacturer's solubility data. Do not exceed the recommended concentration. 2. When diluting into an aqueous medium, make serial dilutions in DMSO first before adding to the final buffer. This helps to avoid shocking the compound out of solution. |
| Precipitate forms when adding the DMSO stock to my aqueous experimental buffer. | "Salting out" effect: The salts in the buffer can reduce the solubility of the organic compound.[3] | 1. Perform initial serial dilutions of your DMSO stock in sterile, deionized water before the final dilution in your buffered solution.[3] 2. Ensure the final concentration of DMSO in your experiment is low, typically less than 0.1% to 0.5%, to minimize both toxicity and precipitation.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the this compound powder.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][2]
Protocol 2: Preparation of Working Solutions
This protocol describes the serial dilution of the DMSO stock solution for use in experiments.
Materials:
-
This compound DMSO stock solution
-
Sterile deionized water or appropriate aqueous buffer
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Intermediate Dilution in DMSO (if necessary): If a large dilution is required, it is best to first perform an intermediate dilution of the stock solution in DMSO.
-
Aqueous Dilution:
-
Pipette the required volume of the DMSO stock solution (or intermediate dilution) into a tube.
-
Slowly add the aqueous buffer or cell culture medium while gently vortexing or pipetting up and down to mix. .
-
This gradual addition helps to prevent the compound from precipitating.[2]
-
-
Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate relevant pathways and workflows.
Caption: Simplified K-Ras signaling pathway.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: K-Ras Covalent Inhibitors
This technical support center provides guidance on minimizing the degradation of K-Ras covalent inhibitors in solution, with a focus on compounds containing an acrylamide warhead. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the stability and consistent performance of these inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing our K-Ras covalent inhibitor?
A1: For long-term storage, it is recommended to store the inhibitor as a solid, protected from light and moisture. For preparing stock solutions, high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2][3][4] DMSO is capable of dissolving a wide range of organic compounds and is miscible with most aqueous buffers and cell culture media at low final concentrations.[1][2] For aqueous experimental buffers, it is crucial to minimize the water content in the stock solution to prevent hydrolysis. Prepare fresh dilutions of the inhibitor in your aqueous experimental buffer immediately before use.
Q2: What are the optimal storage conditions for the inhibitor stock solution?
A2: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: How can I prevent degradation of the inhibitor in my aqueous experimental buffer?
A3: Acrylamide-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[5][6][7] To minimize degradation in aqueous solutions:
-
Prepare fresh dilutions from your DMSO stock immediately before each experiment.
-
Maintain the pH of your experimental buffer within a neutral range (pH 6-8), if compatible with your assay.
-
Avoid prolonged incubation at elevated temperatures. If high temperatures are necessary for your experiment, minimize the incubation time as much as possible.
Q4: Can the K-Ras covalent inhibitor be exposed to light?
A4: Aromatic and heterocyclic compounds, which are common scaffolds in small molecule inhibitors, can be susceptible to photodegradation.[8][9][10][11] It is best practice to protect the solid compound and its solutions from direct light exposure. Use amber vials or wrap vials with aluminum foil, and minimize exposure to ambient light during experimental setup.
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory activity of my K-Ras inhibitor over time in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the acrylamide warhead: The acrylamide group is essential for covalent bond formation with the target cysteine on K-Ras. Hydrolysis of this group will render the inhibitor inactive.[5][6][7] | Prepare fresh dilutions of the inhibitor in your cell culture medium immediately before treating the cells. Avoid pre-incubating the inhibitor in aqueous media for extended periods. |
| Degradation in culture medium: Components in the cell culture medium, such as nucleophiles, could potentially react with the acrylamide group, reducing the effective concentration of the active inhibitor. | Minimize the time between adding the inhibitor to the medium and applying it to the cells. As a control, you can incubate the inhibitor in the medium for the same duration as your experiment and then test its activity in a cell-free assay. |
| Incorrect storage of stock solution: Repeated freeze-thaw cycles or improper storage can lead to degradation of the stock solution. | Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. Ensure the stock solution is stored at -20°C or -80°C in a tightly sealed, light-protected vial. |
Issue 2: I am seeing unexpected peaks in my HPLC or LC-MS analysis of the inhibitor.
| Possible Cause | Troubleshooting Step |
| On-column degradation: The stationary phase or mobile phase conditions of your chromatography system could be causing degradation of the analyte.[12] | Try using a different column with a different stationary phase. Modify the mobile phase composition, for example, by adjusting the pH or using a different organic modifier. |
| Photodegradation: Exposure to UV light from the instrument or ambient light during sample preparation can cause degradation.[8][9][10][11] | Prepare samples in a dimly lit environment and use amber autosampler vials. |
| Hydrolysis during sample preparation: The sample preparation procedure may be contributing to hydrolysis. | Prepare samples immediately before analysis and keep them at a low temperature. Minimize the time the sample spends in aqueous solutions. |
Data Summary Tables
Table 1: Recommended Storage and Handling of K-Ras Covalent Inhibitor
| Form | Solvent | Storage Temperature | Precautions |
| Solid | N/A | -20°C or 4°C | Store in a desiccator, protected from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Aliquot into single-use vials. Protect from light. Use a desiccating storage container. |
| Working Dilution | Aqueous Buffer/Medium | Use immediately | Prepare fresh before each experiment. Maintain neutral pH if possible. |
Table 2: Factors Contributing to Degradation of Acrylamide-Based Inhibitors
| Factor | Potential Effect | Mitigation Strategy |
| Water | Hydrolysis of the acrylamide warhead.[5][6][7] | Use anhydrous solvents for stock solutions. Prepare aqueous dilutions immediately before use. |
| pH | Hydrolysis rate can be pH-dependent.[5] | Maintain a neutral pH (6-8) in aqueous buffers where experimentally feasible. |
| Temperature | Increased temperature can accelerate degradation rates. | Store stock solutions at low temperatures. Avoid prolonged incubation at elevated temperatures. |
| Light | Photodegradation of aromatic/heterocyclic scaffolds.[8][9][10][11] | Store in light-protected containers. Minimize exposure to light during handling. |
| Nucleophiles | Reaction with the acrylamide warhead, leading to inactivation. | Be mindful of high concentrations of nucleophilic species (e.g., thiols) in your experimental buffer. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of K-Ras Covalent Inhibitor
Objective: To determine the stability of the K-Ras covalent inhibitor in a specific aqueous buffer over time.
Materials:
-
K-Ras covalent inhibitor
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Amber vials
Methodology:
-
Prepare a 10 mM stock solution of the K-Ras covalent inhibitor in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest in an amber vial.
-
Immediately inject a sample (t=0) onto the HPLC system to obtain an initial chromatogram and peak area of the intact inhibitor.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.
-
Monitor the peak area of the intact inhibitor and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of the inhibitor remaining at each time point relative to t=0.
Protocol 2: Functional Assessment of Inhibitor Stability using a K-Ras Activity Assay
Objective: To evaluate the functional stability of the K-Ras covalent inhibitor by measuring its ability to inhibit K-Ras activity after incubation in an aqueous buffer.
Materials:
-
K-Ras covalent inhibitor
-
Anhydrous DMSO
-
Aqueous buffer of interest
-
Recombinant K-Ras protein
-
A suitable K-Ras activity assay kit (e.g., a GTPase activity assay or an effector binding assay)
Methodology:
-
Prepare a 10 mM stock solution of the K-Ras covalent inhibitor in anhydrous DMSO.
-
Prepare two sets of dilutions of the inhibitor in the aqueous buffer of interest to the desired final concentrations for the assay.
-
Set 1 (t=0): Immediately use these freshly prepared dilutions to perform the K-Ras activity assay according to the manufacturer's instructions to determine the initial IC50 value.
-
Set 2 (Incubated): Incubate the second set of dilutions at the desired temperature (e.g., 37°C) for a specific duration (e.g., 24 hours), protected from light.
-
After incubation, use these dilutions to perform the K-Ras activity assay and determine the IC50 value of the aged inhibitor.
-
Compare the IC50 values from the fresh and incubated samples. A significant increase in the IC50 value of the incubated sample indicates a loss of inhibitory activity due to degradation.
Visualizations
Caption: K-Ras signaling pathway and the point of intervention for a covalent inhibitor.
Caption: Experimental workflow for assessing inhibitor stability.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of Activated K-Ras Orthologue via K-Ras-specific Lysine Residues Is Required for Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Premier K-Ras G12C Inhibitors: Sotorasib, Adagrasib, and Divarasib
For Researchers, Scientists, and Drug Development Professionals
The K-Ras G12C mutation, a notorious driver in various cancers, has long been considered an "undruggable" target. However, the advent of covalent inhibitors has revolutionized the therapeutic landscape. This guide provides an objective comparison of three leading K-Ras G12C inhibitors: Sotorasib (AMG-510), Adagrasib (MRTX849), and the next-generation inhibitor, Divarasib (GDC-6036). While the originally requested "K-Ras G12C-IN-2" does not correspond to a publicly documented inhibitor, this guide focuses on these clinically relevant alternatives, offering a comprehensive overview of their inhibitory activities supported by experimental data.
Performance Comparison of K-Ras G12C Inhibitors
The following tables summarize the inhibitory potency of Sotorasib, Adagrasib, and Divarasib from both biochemical and cellular assays. These values represent the concentration of the inhibitor required to achieve 50% inhibition (IC50) of K-Ras G12C activity or cell growth. Lower values indicate higher potency.
Table 1: Biochemical Inhibitory Activity (IC50)
| Inhibitor | Assay Type | IC50 (nM) | Source |
| Sotorasib | Nucleotide Exchange | 8.88 | [1] |
| Adagrasib | Cellular Signal Transduction | ~5 | [2] |
| Divarasib | K-Ras G12C Inhibition | <10 | [3] |
Note: Assay conditions and methodologies can vary between studies, affecting direct comparability.
Table 2: Cellular Inhibitory Activity (IC50/EC50) in K-Ras G12C Mutant Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (nM) | Source |
| Sotorasib | NCI-H358 (NSCLC) | Cell Viability | 6 | [4] |
| MIA PaCa-2 (Pancreatic) | Cell Viability | 9 | [4] | |
| Adagrasib | Various Cell Lines (2D) | Cell Viability | 10 - 973 | [5] |
| Various Cell Lines (3D) | Cell Viability | 0.2 - 1042 | [5] | |
| Divarasib | HCC1171 | K-Ras G12C Alkylation | 2 | [6] |
NSCLC: Non-Small Cell Lung Cancer
Table 3: Clinical Efficacy in Advanced/Metastatic NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) in months | Source |
| Sotorasib | CodeBreaK 200 | 41% | 6.3 | [7] |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 | [4] |
| Divarasib | Phase 1 Study | 53.4% | 13.1 | [3] |
Note: These results are from separate trials and not from a direct head-to-head comparison, except for the planned KRASCENDO 1 trial which will compare Divarasib to Sotorasib and Adagrasib.[8]
K-Ras G12C Signaling Pathway and Inhibitor Mechanism
K-Ras is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, it triggers downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[9][10] The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, locking it in a constitutively active state. Covalent K-Ras G12C inhibitors, such as Sotorasib, Adagrasib, and Divarasib, work by irreversibly binding to the mutant cysteine residue, trapping the K-Ras G12C protein in its inactive, GDP-bound conformation.[11] This prevents downstream signaling and inhibits cancer cell growth.
Caption: K-Ras G12C signaling pathway and mechanism of covalent inhibitors.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is a standard method to assess the cytotoxic effects of inhibitors on cancer cell lines.
Objective: To determine the IC50 value of a K-Ras G12C inhibitor in a K-Ras G12C mutant cell line (e.g., NCI-H358).
Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Opaque-walled 96-well or 384-well plates
-
K-Ras G12C inhibitor stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in an opaque-walled multiwell plate at a density of 1,000-3,000 cells per well in a final volume of 90 µL (for 96-well plates).[12][13]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the K-Ras G12C inhibitor in complete culture medium. Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[12][14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of a key downstream effector.
Objective: To assess the inhibition of ERK phosphorylation in K-Ras G12C mutant cells following treatment with an inhibitor.
Materials:
-
K-Ras G12C mutant cell line
-
6-well plates
-
K-Ras G12C inhibitor
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the K-Ras G12C inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using Cell Lysis Buffer.[15]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[15]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[15]
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK.[16]
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK for each treatment condition.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for the preclinical validation of a novel K-Ras G12C inhibitor.
Caption: A typical experimental workflow for K-Ras G12C inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. OUH - Protocols [ous-research.no]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 12. 2. Cell viability assay [bio-protocol.org]
- 13. Cell viability assay [bio-protocol.org]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in KRAS G12C Inhibition: Sotorasib vs. Adagrasib
A comparative guide for researchers and drug development professionals on the efficacy and underlying mechanisms of two leading KRAS G12C inhibitors.
Introduction: The discovery of small molecules capable of directly targeting the KRAS G12C mutation, long considered an "undruggable" target, has marked a significant breakthrough in oncology. Sotorasib (AMG 510) and adagrasib (MRTX849) are two front-runners in this class of targeted therapies, both having received FDA approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of their efficacy, mechanism of action, and the experimental data supporting their clinical use. While the initial request specified a comparison with "K-Ras G12C-IN-2," no publicly available data could be found for a compound with this designation. Therefore, this guide focuses on a comparison between sotorasib and the clinically relevant and well-documented inhibitor, adagrasib.
Mechanism of Action: Covalent Inhibition of the "Undruggable"
Both sotorasib and adagrasib are irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1][2] They bind to a pocket on the switch II region, which is accessible only when KRAS is in its inactive, GDP-bound state.[3][4] This covalent binding locks the KRAS G12C protein in an inactive conformation, preventing it from cycling to its active GTP-bound state.[1][2] Consequently, downstream signaling through pathways like the MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival, is inhibited.[1][5]
The key distinction in their mechanism lies in their interaction with the target protein and their pharmacokinetic properties, which may influence their efficacy and resistance profiles.
Comparative Efficacy: A Tale of Two Inhibitors
The clinical efficacy of both sotorasib and adagrasib has been demonstrated in pivotal clinical trials. While direct head-to-head trials are limited, cross-trial comparisons provide valuable insights into their relative performance.
Table 1: Comparison of Clinical Efficacy in KRAS G12C-Mutated NSCLC
| Parameter | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 37.1% (Phase 2)[6] | 42.9% (Phase 1/2)[7] |
| Median Progression-Free Survival (PFS) | 6.8 months (Phase 2)[6] | 6.5 months (Phase 1/2)[7] |
| Median Overall Survival (OS) | 12.5 months (Phase 2)[8] | 12.6 months (Phase 1/2)[7] |
| Disease Control Rate (DCR) | 80.6% (Phase 2)[6] | Not explicitly reported in the same format |
Note: Data is derived from separate clinical trials and should be interpreted with caution due to potential differences in patient populations and study designs.
A comparative analysis of pivotal trial data suggests that while adagrasib may have a slight advantage in progression-free survival, both drugs demonstrate comparable efficacy in overall survival for patients with KRAS G12C-mutated NSCLC.[9][10]
Preclinical Data: A Deeper Dive into Potency
Preclinical studies in various cell lines and xenograft models provide a more direct comparison of the intrinsic potency of these inhibitors.
Table 2: In Vitro and In Vivo Preclinical Efficacy
| Parameter | Sotorasib | Adagrasib (MRTX849) |
| Cell Line | IC50 (µM) | IC50 (µM) |
| NCI-H358 (NSCLC) | ~0.006[4] | Data not readily available in a comparable format |
| MIA PaCa-2 (Pancreatic) | ~0.009[4] | Data not readily available in a comparable format |
| In Vivo Model | Tumor Growth Inhibition | Tumor Growth Inhibition |
| Xenograft Models | Dose-dependent tumor regression[11] | Pronounced tumor regression in 17 of 26 models[12] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
To understand the biological context of KRAS G12C inhibition and the methodologies used to evaluate these drugs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selectscience.net [selectscience.net]
- 6. scribd.com [scribd.com]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to KRAS G12C Inhibitors: Adagrasib vs. K-Ras G12C-IN-2 in NSCLC Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the KRAS G12C mutation in non-small cell lung cancer (NSCLC): the clinically approved drug adagrasib and the preclinical compound K-Ras G12C-IN-2. While extensive data is available for adagrasib, information on K-Ras G12C-IN-2 is limited to its identification in patent literature. This guide presents the available information and establishes a framework for comparison, highlighting the key experimental data required for a comprehensive evaluation of novel KRAS G12C inhibitors.
Introduction
The KRAS G12C mutation is a key oncogenic driver in a significant subset of NSCLC patients. The development of covalent inhibitors that specifically target the mutant cysteine residue has marked a significant breakthrough in treating this patient population. Adagrasib (MRTX849) is a potent, selective, and orally bioavailable KRAS G12C inhibitor that has received regulatory approval. K-Ras G12C-IN-2 is a preclinical, irreversible covalent inhibitor of K-Ras G12C identified in patent WO2014152588A1 as compound V-35.
Mechanism of Action
Both adagrasib and K-Ras G12C-IN-2 are covalent inhibitors that irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]
Below is a diagram illustrating the KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for adagrasib and provide a template for the necessary data points for K-Ras G12C-IN-2.
Table 1: Biochemical Potency
| Parameter | Adagrasib | K-Ras G12C-IN-2 |
| Target | KRAS G12C | KRAS G12C |
| Mechanism | Covalent, Irreversible | Covalent, Irreversible |
| KRAS G12C Protein Modification IC50 | Data not publicly available in this format | Data not publicly available |
| SOS1-mediated Nucleotide Exchange IC50 | Data not publicly available in this format | Data not publicly available |
Table 2: Cellular Activity in NSCLC Cell Lines
| Cell Line | Adagrasib (IC50) | K-Ras G12C-IN-2 (IC50) |
| NCI-H358 (KRAS G12C) | ~2 nM (pERK inhibition) | Data not publicly available |
| MIA PaCa-2 (KRAS G12C) | Potent inhibition of pERK | Data not publicly available |
| NCI-H2122 (KRAS G12C) | Potent inhibition of cell viability | Data not publicly available |
| KRAS WT Cell Lines | Minimal activity | Data not publicly available |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of inhibitor performance. Below are representative protocols for key experiments used in the characterization of KRAS G12C inhibitors.
KRAS G12C Protein Modification Assay (LC-MS/MS)
This assay directly measures the covalent modification of the KRAS G12C protein by the inhibitor.
-
Objective: To determine the concentration of the inhibitor required to achieve 50% modification of the KRAS G12C protein (IC50).
-
Methodology:
-
Recombinant human KRAS G12C protein is incubated with varying concentrations of the test compound for a defined period at a specific temperature.
-
The reaction is quenched, and the protein is digested into peptides using an enzyme such as trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The degree of modification of the peptide containing the C12 residue is quantified by comparing the peak areas of the modified and unmodified peptides.
-
IC50 values are calculated from the dose-response curve.
-
Cellular pERK Inhibition Assay (Western Blot or ELISA)
This assay assesses the inhibitor's ability to block downstream signaling from KRAS G12C in a cellular context.
-
Objective: To measure the potency of the inhibitor in suppressing the phosphorylation of ERK, a key downstream effector of the KRAS pathway.
-
Methodology:
-
NSCLC cells harboring the KRAS G12C mutation (e.g., NCI-H358) are seeded in multi-well plates and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of the inhibitor for a specified duration.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are subjected to Western blot analysis using antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Alternatively, a quantitative ELISA-based assay can be used to measure pERK levels.
-
The intensity of the pERK bands (or ELISA signal) is normalized to total ERK, and IC50 values are determined from the dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
KRAS G12C mutant NSCLC cells are seeded in 96-well plates and incubated overnight.
-
Cells are treated with a serial dilution of the inhibitor.
-
After a prolonged incubation period (e.g., 72-96 hours), a reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of viable cells against the inhibitor concentration.
-
Below is a diagram illustrating a general experimental workflow for evaluating KRAS G12C inhibitors.
Caption: General workflow for inhibitor characterization.
Conclusion
Adagrasib is a well-characterized KRAS G12C inhibitor with proven clinical efficacy in NSCLC. For K-Ras G12C-IN-2, a comprehensive evaluation of its potential as a therapeutic agent requires the generation of robust preclinical data. The experimental protocols and data frameworks presented in this guide provide a clear roadmap for the necessary studies to enable a direct and meaningful comparison with established inhibitors like adagrasib. As more data on novel KRAS G12C inhibitors become publicly available, such comparative analyses will be crucial for advancing the field and developing next-generation therapies for KRAS-mutant cancers.
References
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for a patient population with previously limited treatment options. This guide provides an objective comparison of two leading FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), focusing on their performance backed by experimental data. Due to the limited public availability of data for "K-Ras-IN-2," this guide will focus on these two well-characterized inhibitors as a representative comparison of current therapeutic options.
Mechanism of Action
Both Sotorasib and Adagrasib are highly selective, covalent inhibitors that target the cysteine residue of the KRAS G12C mutant protein. By irreversibly binding to this mutant, they lock the KRAS protein in an inactive, GDP-bound state.[1][2] This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] This targeted approach effectively inhibits the uncontrolled cell growth characteristic of KRAS G12C-driven cancers.
Data Presentation
Biochemical Potency
The following table summarizes the biochemical potency of Sotorasib and Adagrasib in inhibiting the interaction between KRAS G12C and its effector proteins or in direct binding assays.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Sotorasib | Nucleotide Exchange | KRAS G12C | Low nM range | [1] |
| Adagrasib | Nucleotide Exchange | KRAS G12C | Low nM range | [1] |
| Sotorasib | KRAS G12C / SOS1 Interaction (HTRF) | KRAS G12C | Potent Inhibition | [6] |
| Adagrasib | KRAS G12C / SOS1 Interaction (HTRF) | KRAS G12C | Not specified | |
| Sotorasib | Isothermal Titration Calorimetry (ITC) | NRAS G12C | 5-fold more potent than KRAS G12C | [7] |
| Adagrasib | Isothermal Titration Calorimetry (ITC) | NRAS G12C | Little to no activity | [7] |
Cellular Potency
The cellular potency of Sotorasib and Adagrasib has been evaluated in various cancer cell lines harboring the KRAS G12C mutation. The half-maximal effective concentration (EC50) values for cell viability or proliferation are presented below.
| Inhibitor | Cell Line | Cancer Type | EC50 (nM) | Reference |
| Sotorasib | NCI-H358 | Non-Small Cell Lung Cancer | 0.004 - 0.032 µM | [8] |
| Adagrasib | SW1573 | Non-Small Cell Lung Cancer | IC50 values derived from dose-response curves | [9] |
| Adagrasib | H23 | Non-Small Cell Lung Cancer | IC50 values derived from dose-response curves | [9] |
| Sotorasib | Panel of 13 human KRAS G12C-mutant lung cancer cell lines | Non-Small Cell Lung Cancer | 0.3 - 2534 nM | [10] |
| MRTX-1257 (Adagrasib analog) | Panel of 13 human KRAS G12C-mutant lung cancer cell lines | Non-Small Cell Lung Cancer | 0.1 - 356 nM | [10] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft and genetically engineered mouse models have demonstrated the anti-tumor activity of Sotorasib and Adagrasib.
| Inhibitor | Model | Cancer Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Sotorasib | Genetically Engineered Mouse Model (GEMM) | Non-Small Cell Lung Cancer | 100 mg/kg | Comparable efficacy to Compound A | [11] |
| Adagrasib | NCI-H2030 Xenograft | Non-Small Cell Lung Cancer | Not specified | Significant tumor growth suppression | [12] |
| Sotorasib | NCI-H2030 Xenograft | Non-Small Cell Lung Cancer | Not specified | Significant tumor growth suppression | [12] |
| Adagrasib | Pivotal Clinical Trials (KRYSTAL-1, CodeBreak100, CodeBreak200) | Non-Small Cell Lung Cancer | Not applicable | Median PFS: 6.43 months | [13][14] |
| Sotorasib | Pivotal Clinical Trials (KRYSTAL-1, CodeBreak100, CodeBreak200) | Non-Small Cell Lung Cancer | Not applicable | Median PFS: 5.73 months | [13][14] |
Experimental Protocols
Biochemical Assay: KRAS G12C/GTP Binding (HTRF)
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the binding of inhibitors to KRAS G12C.
-
Assay Plate Preparation : Dispense test compounds or standards directly into a 96- or 384-well low-volume white plate.[15]
-
Protein Addition : Add His-tagged human KRAS G12C protein to each well.[15]
-
HTRF Reagent Addition : Add the HTRF reagents: an anti-6His antibody labeled with Europium cryptate and a GTP-Red reagent. These reagents can be pre-mixed and added in a single step.[15]
-
Incubation : No washing steps are required. The plate is incubated to allow for binding and FRET (Förster Resonance Energy Transfer) to occur.
-
Detection : In the absence of an inhibitor, the binding of the GTP-Red reagent to KRAS G12C brings the Europium cryptate and the red fluorophore in proximity, resulting in a high FRET signal. A test compound that competes with the GTP-Red reagent for binding to KRAS G12C will prevent FRET, leading to a decrease in the signal.[15]
Cellular Proliferation Assay: CellTiter-Glo®
This protocol describes a method to determine the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating : Prepare opaque-walled multiwell plates with mammalian cells in culture medium (e.g., 200 µl per well for 96-well plates).[16]
-
Compound Treatment : Add the test compounds at various concentrations to the experimental wells and incubate for the desired duration (e.g., 72 hours).
-
Plate Equilibration : Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16][17]
-
Reagent Addition : Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16][17]
-
Cell Lysis : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][17]
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Luminescence Reading : Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[18]
In Vivo Tumor Xenograft Study
This protocol provides a general workflow for evaluating the in vivo efficacy of KRAS G12C inhibitors in a tumor xenograft model.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., MiaPaCa-2) into the flank of immunocompromised mice.[11][19]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test inhibitor (e.g., orally, daily) and vehicle control to the respective groups.[11][19]
-
Tumor Measurement : Measure the tumor volume using calipers at regular intervals (e.g., twice a week) throughout the study.[19]
-
Data Analysis : At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Mandatory Visualization
Caption: The KRAS signaling pathway, illustrating the activation of downstream effectors leading to cell proliferation.
Caption: A typical experimental workflow for the evaluation of KRAS G12C inhibitors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. revvity.com [revvity.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aadibio.com [aadibio.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 16. OUH - Protocols [ous-research.no]
- 17. scribd.com [scribd.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Off-Target Effects of KRAS G12C Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, understanding the off-target effects of these molecules is crucial for predicting potential toxicities and for the rational design of next-generation inhibitors with improved safety profiles. This guide provides a comparative analysis of the off-target profiles of two pioneering KRAS G12C inhibitors, sotorasib (AMG510) and adagrasib (MRTX849), in the absence of publicly available information for a specific inhibitor designated "K-Ras-IN-2".
Comparison of Off-Target Profiles: Sotorasib vs. Adagrasib
While both sotorasib and adagrasib are covalent inhibitors of KRAS G12C, their reported off-target profiles exhibit notable differences. Adagrasib has been described as a highly selective inhibitor, whereas sotorasib has been shown to interact with a broader range of proteins.
| Feature | Sotorasib (AMG510) | Adagrasib (MRTX849) |
| Primary Target | KRAS G12C | KRAS G12C |
| Reported Off-Targets | Over 300 potential off-target sites identified via chemoproteomic profiling. Notable off-targets include Kelch-like ECH-associated protein 1 (KEAP1) and Aldolase A (ALDOA). | High selectivity for KRAS G12C. In one study, Lysine-tRNA ligase was identified as the only significant off-target. |
| Implications of Off-Targets | Interaction with KEAP1 may lead to the accumulation of NRF2, a transcription factor involved in the oxidative stress response. Modification of ALDOA could potentially impact glycolysis. | The high selectivity suggests a potentially more favorable safety profile with fewer off-target related toxicities. |
Experimental Protocols for Off-Target Analysis
The characterization of off-target effects is a critical component of preclinical drug development. Two widely employed methodologies for assessing inhibitor selectivity are kinase panel screening and cellular thermal shift assays.
Kinase Panel Screening (e.g., KINOMEscan™)
This competitive binding assay is a high-throughput method to quantitatively measure the interactions of a test compound against a large panel of kinases.
Methodology:
-
Assay Principle: The assay is based on the competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
Preparation of Components:
-
Test compound is serially diluted to the desired concentrations.
-
A panel of recombinant human kinases, each tagged with a unique DNA identifier, is utilized.
-
An immobilized ligand that binds to the ATP pocket of a broad range of kinases is prepared on a solid support (e.g., beads).
-
-
Binding Reaction: The DNA-tagged kinases, the test compound, and the immobilized ligand are incubated together to allow binding to reach equilibrium.
-
Separation and Quantification: The solid support is washed to remove unbound components. The amount of kinase-DNA tag bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as percent of control, and dissociation constants (Kd) or IC50 values are calculated for kinases that show significant inhibition of binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement and identifying off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (e.g., DMSO) and incubated to allow for compound entry and target binding.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. This method can be adapted to proteome-wide analysis using mass spectrometry to identify off-target proteins that are stabilized by the compound.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The KRAS signaling pathway, a central regulator of cell growth and survival.
Caption: A typical workflow for the analysis of kinase inhibitor off-target effects.
Safety Operating Guide
Proper Disposal of K-Ras-IN-2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for K-Ras-IN-2, a covalent inhibitor of K-Ras G12C. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper disposal protocols must be followed to minimize environmental impact and uphold laboratory best practices.
Hazard Assessment
According to the Safety Data Sheet (SDS) for K-Ras G12C-IN-2, the compound is not classified as a hazardous substance or mixture.[1] However, it is imperative for researchers to conduct a risk assessment that includes the solvents and other reagents used in conjunction with this compound, as these may be hazardous.
Disposal Procedures
The appropriate disposal method for this compound and its associated waste depends on the form of the waste (solid, liquid, contaminated materials) and local institutional and environmental regulations.
Unused and Expired this compound (Solid)
-
Non-hazardous Waste Stream: If permitted by your institution's safety office, pure, unused this compound may be disposed of in the non-hazardous solid waste stream.
-
Packaging: Ensure the original container is empty. Deface the label to prevent misidentification.
-
Consultation: Always confirm with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical, even those classified as non-hazardous.
Liquid Waste (Solutions)
Liquid waste containing this compound, such as stock solutions or experimental residues, must be handled with consideration for the solvent used.
-
Aqueous Solutions: Dilute aqueous solutions of this compound may be permissible for drain disposal, depending on local regulations. This is often governed by concentration limits.
-
Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO) must be disposed of as chemical waste.[2] These solutions should be collected in a designated, properly labeled waste container.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.
-
Glassware: Contaminated glassware should be decontaminated or disposed of as chemical waste. If decontamination is chosen, rinse the glassware thoroughly with an appropriate solvent, and collect the rinsate as chemical waste.
-
PPE: Gloves, lab coats, and other PPE contaminated with this compound should be disposed of in the appropriate solid waste stream as determined by your institution's EHS guidelines.
Quantitative Disposal Guidelines
The following table provides a template for the quantitative limits that are often stipulated by institutional EHS departments for the disposal of non-hazardous chemical waste. Researchers must consult their local EHS office to obtain the specific values applicable to their institution.
| Parameter | Guideline | Disposal Method |
| Concentration in Aqueous Solution | Consult Local EHS | Drain disposal may be permitted below a certain concentration. |
| pH Range | Consult Local EHS | Must be within a neutral range for drain disposal. |
| Volume per Day | Consult Local EHS | Limits may apply to the total volume of a specific waste stream disposed of per day. |
Experimental Workflow and Waste Generation
A typical in vitro experiment using this compound involves several steps, each generating a specific type of waste that requires proper disposal.
Caption: A typical experimental workflow involving this compound, from preparation to waste generation.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste. This pathway emphasizes the importance of consulting institutional guidelines at critical steps.
Caption: A decision-making flowchart for the proper disposal of this compound waste streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
